molecular formula C66H88N14O14 B8237621 Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

カタログ番号: B8237621
分子量: 1301.5 g/mol
InChIキー: LRWWPXPMAGIGIX-MKYNKEEJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is a useful research compound. Its molecular formula is C66H88N14O14 and its molecular weight is 1301.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWPXPMAGIGIX-MKYNKEEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H88N14O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). This substrate is a valuable tool for monitoring the enzymatic activity of renin and the chymotrypsin-like activity of the 20S proteasome, both of which are critical players in physiological and pathophysiological processes.

Core Molecular and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These values are essential for accurate experimental design and data interpretation.

PropertyValueReference
Molecular Formula C66H88N14O14[1]
Molecular Weight Approximately 1301.51 g/mol [1]
CAS Number 76524-84-0[1]
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]
Purity >95% (typically analyzed by HPLC)[1]
Storage Conditions -20°C, protected from light[1]

Mechanism of Action and Biological Relevance

This compound is a synthetic peptide that incorporates a specific amino acid sequence recognized by the endopeptidase renin, a key enzyme in the renin-angiotensin system (RAS). It also serves as a substrate for the chymotrypsin-like activity of the 20S proteasome. The C-terminus of the peptide is conjugated to 7-Amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between Tyrosine and AMC, the free AMC is released, resulting in a quantifiable increase in fluorescence.

The Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving its substrate, angiotensinogen, to form angiotensin I. This is the rate-limiting step of the RAS, making renin a significant therapeutic target for conditions like hypertension. The use of this compound allows for the direct measurement of renin activity, which is crucial in the screening and characterization of renin inhibitors.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Cleavage Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Cleavage Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I

Caption: The Renin-Angiotensin Signaling Pathway.

Experimental Protocols

The following provides a generalized protocol for a renin activity assay using this compound. It is essential to optimize buffer conditions, enzyme concentration, and substrate concentration for specific experimental setups.

Preparation of Reagents
  • Assay Buffer: A common buffer for renin assays is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. The optimal pH may vary depending on the source of the renin.

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C.

  • Enzyme Solution: Prepare a solution of purified renin in the assay buffer. The final concentration will depend on the activity of the enzyme preparation and should be determined empirically.

  • Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve for quantifying the amount of cleaved substrate.

Assay Procedure
  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Pipette the assay buffer and the enzyme solution into the wells of a 96-well microplate.

  • To initiate the reaction, add the substrate working solution to the wells.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

  • Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.

cluster_prep Reagent Preparation cluster_assay Assay Execution Reagents Prepare Assay Buffer, Substrate Stock (in DMSO), and Enzyme Solution Plate_Setup Pipette Buffer and Enzyme into Microplate Reagents->Plate_Setup Reaction_Start Add Substrate to Initiate Reaction Plate_Setup->Reaction_Start Measurement Measure Fluorescence (Excitation: 360-380 nm, Emission: 440-460 nm) Reaction_Start->Measurement

Caption: Experimental Workflow for a Renin Activity Assay.

Data Analysis and Interpretation

The rate of increase in fluorescence is directly proportional to the enzymatic activity. By using the standard curve generated with free AMC, the fluorescence units can be converted into the concentration of the product formed. When screening for inhibitors, the percentage of inhibition can be calculated by comparing the activity in the presence of the compound to the activity of a control without the compound.

Conclusion

This compound is a robust and sensitive tool for the study of renin and proteasome activity. Its well-defined molecular and spectroscopic properties, combined with straightforward assay protocols, make it an invaluable reagent for academic research and drug discovery efforts targeting the renin-angiotensin system and the ubiquitin-proteasome pathway.

References

An In-Depth Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteinase A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). This substrate is a valuable tool for the sensitive and continuous assay of renin and proteinase A activity. This document details the substrate's chemical and physical properties, its application in enzymatic assays, and the underlying principles of its use. Furthermore, it provides detailed experimental protocols for its utilization in kinetic studies and inhibitor screening. The relevant signaling pathway in which renin plays a critical role, the Renin-Angiotensin-Aldosterone System (RAAS), is also described and visualized.

Introduction

This compound is a synthetic oligopeptide that has been strategically designed to serve as a highly specific and sensitive substrate for the endopeptidase renin. It is also recognized and cleaved by proteinase A from Aspergillus niger. The peptide sequence is derived from the N-terminal of human angiotensinogen, the natural substrate of renin. The C-terminus of the peptide is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between the leucine residues, the AMC moiety is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Full Name Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin
Synonyms Renin Substrate I, Suc-RPFHLLVY-AMC
Molecular Formula C₆₆H₈₈N₁₄O₁₄
Molecular Weight 1301.51 g/mol
CAS Number 76524-84-0
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength 360-380 nm[1]
Emission Wavelength 440-460 nm[1]

Mechanism of Action and Signaling Pathway

Enzymatic Cleavage

The enzymatic activity of renin or proteinase A on this compound results in the hydrolysis of the peptide bond between the two leucine residues. This cleavage event liberates the C-terminal Tyr-AMC fragment from the rest of the peptide. The free 7-amino-4-methylcoumarin exhibits strong fluorescence upon excitation, which is the basis for the assay.

G Substrate This compound (Non-fluorescent) Enzyme Renin or Proteinase A Substrate->Enzyme Products Suc-Arg-Pro-Phe-His-Leu-Leu + Val-Tyr-AMC (Fluorescent) Enzyme->Products Cleavage

Figure 1: Enzymatic cleavage of the fluorogenic substrate.

The Renin-Angiotensin-Aldosterone System (RAAS)

Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for researchers working with renin and its inhibitors.

The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE), primarily in the lungs. Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these effects lead to an increase in blood pressure.

RAAS cluster_blood Bloodstream cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Renin Renin Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE NaH2ORetention Na+ and H2O Retention Aldosterone->NaH2ORetention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaH2ORetention->BP_Increase

Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Quantitative Data

EnzymeKm (μM)Vmax (relative units)Source
Renin (Hog) 21Not specifiedMurakami et al., 1981
Renin (Human) 18Not specifiedYokosawa et al., 1983

Note: Vmax values are often reported in relative fluorescence units per unit of time and are dependent on the specific experimental conditions and instrumentation.

Experimental Protocols

General Assay Workflow

The general workflow for a fluorometric enzyme assay using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Add Enzyme and Buffer to Microplate Wells A->B C Initiate Reaction by Adding Substrate B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence Kinetically D->E F Analyze Data (Calculate Reaction Velocity) E->F

Figure 3: General workflow for a fluorometric renin or proteinase A assay.

Detailed Protocol for Renin Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature. Researchers should optimize conditions for their specific experimental setup.

Materials:

  • This compound

  • Purified Renin

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 0.5 to 5 times the expected Km).

  • Enzyme Preparation: Dilute the purified renin in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

    • Add 25 µL of the diluted renin solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

    • For inhibitor screening, calculate the percent inhibition at each inhibitor concentration.

Considerations for Proteinase A Assay

The general protocol for the renin assay can be adapted for proteinase A. However, the optimal pH for Aspergillus niger proteinase A is typically in the acidic range (pH 2.5-3.5). Therefore, the Assay Buffer should be adjusted accordingly (e.g., using a citrate or glycine-HCl buffer). The optimal temperature and enzyme concentration will also need to be determined empirically.

Applications in Research and Drug Development

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for renin and proteinase A.

  • Inhibitor Screening: High-throughput screening of potential inhibitors of renin, which are of significant interest in the development of antihypertensive drugs.

  • Protease Specificity Studies: Investigating the substrate specificity of newly discovered or engineered proteases.

  • Quality Control: Assessing the activity and purity of renin and proteinase A preparations.

Conclusion

This compound is a robust and versatile tool for researchers in academia and the pharmaceutical industry. Its high sensitivity and amenability to continuous monitoring make it an ideal substrate for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. This guide provides the essential information and protocols to effectively utilize this valuable research reagent.

References

An In-Depth Technical Guide to the Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its Analogs for Protease Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its more commonly utilized shorter analog, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). It is designed to be a practical resource for researchers in academia and industry, offering detailed information on substrate specificity, quantitative kinetic data, and experimental protocols for measuring protease activity.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are invaluable tools in protease research and drug discovery. These molecules consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC). In their intact form, the fluorescence of the reporter molecule is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This signal is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the enzyme.

Substrate Specificity

This compound

The nonapeptide this compound is a known substrate for the following proteases:

  • Renin: An aspartic protease that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.[1][2]

  • Proteinase A: An aspartic protease found in yeast.[1]

While this substrate is commercially available, detailed kinetic data and standardized protocols for its use are not extensively documented in recent literature.

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

The shorter tetrapeptide, Suc-Leu-Leu-Val-Tyr-AMC, is a widely used and well-characterized fluorogenic substrate for measuring the chymotrypsin-like activity of several key proteases.[3] Its broad utility has made it a staple in many research laboratories.

  • The Proteasome: Suc-LLVY-AMC is a primary substrate for assessing the chymotrypsin-like activity of the 20S and 26S proteasomes, as well as the immunoproteasome.[4][5][6] The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis.[7]

  • Calpains: This substrate is also readily cleaved by calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[8]

  • Other Chymotrypsin-like Proteases: The specificity of Suc-LLVY-AMC extends to other proteases with a preference for cleaving after large hydrophobic residues, characteristic of chymotrypsin-like activity.

Quantitative Kinetic Data

The efficiency of an enzyme's cleavage of a substrate is characterized by the Michaelis-Menten kinetic parameters, Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Cleavage of Suc-LLVY-AMC by Various Proteases

EnzymeSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
20S Proteasome (SDS-activated)Not Specified~20-40 (apparent)Not SpecifiedNot Specified7.6
Calpain IPorcine230 - 7080 ¹0.062 - 0.805 ¹87 - 1140 ¹Not Specified
Calpain IIPorcine230 - 7080 ¹0.062 - 0.805 ¹87 - 1140 ¹Not Specified

¹ Data for similar but not identical 4-methylcoumaryl-7-amide (MCA) substrates.[9]

Note: Specific Km and kcat values for Suc-LLVY-AMC with different proteasome subtypes are not consistently reported in the literature and can vary significantly with experimental conditions such as buffer composition, temperature, and the presence of activators.

Experimental Protocols

Proteasome Chymotrypsin-Like Activity Assay

This protocol provides a general framework for measuring the chymotrypsin-like activity of the 20S or 26S proteasome using Suc-LLVY-AMC.

Materials:

  • Purified 20S or 26S proteasome

  • Suc-LLVY-AMC substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 25 mM HEPES, pH 7.6, 0.5 mM EDTA[7] (or 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol[5])

  • For 20S proteasome activation: 0.03% (w/v) Sodium dodecyl sulfate (SDS)[7]

  • For 26S proteasome activity: 1 mM ATP

  • Proteasome inhibitor (e.g., MG132, epoxomicin) for control experiments[5]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10-50 mM stock solution of Suc-LLVY-AMC in DMSO.[5] Store aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution to a working concentration (typically 2X the final desired concentration) in pre-warmed Assay Buffer. A final concentration of 50-200 µM is commonly used.[5]

  • Enzyme Preparation and Activation (if required):

    • Thaw the purified proteasome on ice.

    • Dilute the proteasome to the desired concentration in Assay Buffer.

    • For 20S proteasome, add SDS to the Assay Buffer to a final concentration of 0.03% to activate the enzyme.[7]

    • For 26S proteasome, ensure the Assay Buffer is supplemented with 1 mM ATP.

  • Assay Setup:

    • Add 50 µL of the diluted proteasome solution to each well of a 96-well black microplate.

    • For inhibitor controls, pre-incubate the proteasome with the inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate.[5]

    • Include wells with Assay Buffer and substrate only as a blank to measure background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

    • Measure the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.[5]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (Vo) from the linear portion of the fluorescence versus time plot.

    • The rate of AMC release can be quantified using a standard curve prepared with known concentrations of free AMC.

Calpain Activity Assay

This protocol outlines a method for measuring calpain activity using Suc-LLVY-AMC.

Materials:

  • Purified calpain-1 or calpain-2

  • Suc-LLVY-AMC substrate

  • DMSO

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM KCl[3]

  • Activation Buffer Component: Calcium chloride (CaCl₂)

  • Reducing Agent: e.g., TCEP or DTT

  • Inhibition Buffer Component (for controls): BAPTA (a calcium chelator)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of Suc-LLVY-AMC in DMSO as described for the proteasome assay.

    • Dilute the stock to a working concentration (e.g., 2X the final concentration of 100 µM) in Assay Buffer.[3]

  • Reaction Setup:

    • Prepare an Activation Mix by adding CaCl₂ (final concentration typically in the mM range) and a reducing agent to the Assay Buffer.

    • Prepare an Inhibition Mix by adding BAPTA to the Assay Buffer instead of CaCl₂.

    • In a 96-well black microplate, add your sample containing calpain.

    • Add either the Activation Mix or the Inhibition Mix to the wells.

  • Initiation and Measurement:

    • Start the reaction by adding the diluted Suc-LLVY-AMC substrate to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Monitor the fluorescence at excitation/emission wavelengths of ~360-380 nm / ~440-460 nm over time.

  • Data Analysis:

    • The specific calpain activity is determined by subtracting the rate of fluorescence increase in the presence of the Inhibition Mix from the rate observed with the Activation Mix.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-Activating Enzyme) Ub->E1 E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub Ligase) E2->E3 Ligation PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein TargetProtein Target Protein TargetProtein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Degradation Peptides Peptides Proteasome26S->Peptides ADP_Pi ADP + Pi Proteasome26S->ADP_Pi RecycledUb Recycled Ubiquitin Proteasome26S->RecycledUb ATP1 ATP ATP1->E1 Activation ATP2 ATP ATP2->Proteasome26S

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Proteasome Activity Assay

Proteasome_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis PrepSubstrate 1. Prepare Suc-LLVY-AMC Stock and Working Solutions AddSubstrate 5. Initiate Reaction by Adding Substrate PrepSubstrate->AddSubstrate PrepEnzyme 2. Prepare Proteasome Dilution (with activators if needed) DispenseEnzyme 4. Dispense Proteasome & Controls into 96-well Plate PrepEnzyme->DispenseEnzyme PrepControls 3. Prepare Controls (Inhibitor, Blank) PrepControls->DispenseEnzyme DispenseEnzyme->AddSubstrate MeasureFluorescence 6. Measure Fluorescence Kinetics (Ex/Em: ~370/450 nm) AddSubstrate->MeasureFluorescence CalculateRate 7. Calculate Reaction Rate (ΔRFU/time) MeasureFluorescence->CalculateRate AnalyzeData 8. Analyze and Plot Data CalculateRate->AnalyzeData

Caption: A typical workflow for a fluorometric proteasome activity assay.

Logical Relationship: Substrate Specificity

Substrate_Specificity Substrate_Long This compound Renin Renin Substrate_Long->Renin cleaved by ProteinaseA Proteinase A Substrate_Long->ProteinaseA cleaved by Substrate_Short Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Proteasome Proteasome (Chymotrypsin-like) Substrate_Short->Proteasome cleaved by Calpain Calpain Substrate_Short->Calpain cleaved by OtherProteases Other Chymotrypsin-like Proteases Substrate_Short->OtherProteases cleaved by

Caption: Enzyme specificity for the nonapeptide and tetrapeptide substrates.

References

Technical Guide: The Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its Enzymatic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Succinyl-Arginine-Proline-Phenylalanine-Histidine-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC), is a valuable tool in enzymatic assays. This substrate, also widely known as Renin Substrate I , is utilized to measure the activity of several key proteases. Upon cleavage of the peptide backbone, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the primary enzyme targets of this substrate, available data, and experimental methodologies.

Primary Enzyme Targets

This compound is reported to be a substrate for the following enzymes:

  • Renin: A critical aspartyl protease in the renin-angiotensin system, which plays a central role in the regulation of blood pressure and electrolyte balance.[1][2]

  • Proteinase A (Saccharopepsin): An aspartic protease found in Saccharomyces cerevisiae (baker's yeast), involved in vacuolar protein degradation.[3][4][5]

  • 20S/26S Proteasome (Chymotrypsin-like activity): This substrate can also be cleaved by the chymotrypsin-like active site of the proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells.[6]

It is important to note that a similar, more commonly studied peptide, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) , is a widely used substrate for measuring the chymotrypsin-like activity of the proteasome and is also a substrate for calpains.[7][8][9][10][11][12] While both substrates target the proteasome's chymotrypsin-like activity, researchers should be aware of the sequence difference when interpreting results.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific Michaelis-Menten constants (Km, kcat) or inhibition constants (Ki, IC50) for the enzymatic cleavage of This compound by renin, proteinase A, or the proteasome. The available kinetic data for these enzymes typically utilize either their endogenous substrates (e.g., angiotensinogen for renin) or other synthetic fluorogenic or chromogenic substrates.

For comparative purposes, this section presents data for the closely related and more extensively characterized substrate, Suc-Leu-Leu-Val-Tyr-AMC , in the context of proteasome activity.

Table 1: General Properties of Fluorogenic Substrates

PropertyThis compoundSuc-Leu-Leu-Val-Tyr-AMC
Common Name Renin Substrate ISuc-LLVY-AMC
Primary Targets Renin, Proteinase A, Proteasome (Chymotrypsin-like)Proteasome (Chymotrypsin-like), Calpains
Fluorophore 7-Amino-4-methylcoumarin (AMC)7-Amino-4-methylcoumarin (AMC)
Excitation (nm) ~360-380~360-380
Emission (nm) ~440-460~440-460

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS)

Renin is the rate-limiting enzyme in the RAS. It cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE).[1][2] Angiotensin II exerts its effects by binding to its receptors, primarily AT1 and AT2, leading to physiological responses such as vasoconstriction, aldosterone secretion, and sodium retention. The activity of renin is a key target for antihypertensive drugs.

Renin-Angiotensin System cluster_renin Renin Action cluster_ace ACE Action Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (Kidney) ACE ACE (Lungs)

Figure 1: The Renin-Angiotensin System cascade.
Ubiquitin-Proteasome System (UPS)

The proteasome is a central component of the ubiquitin-proteasome system, the major pathway for selective protein degradation in eukaryotic cells.[13][14] Proteins targeted for degradation are first tagged with a polyubiquitin chain by a cascade of three enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3).[15] The 26S proteasome recognizes and degrades these polyubiquitinated proteins into small peptides. The 20S core particle of the proteasome contains the catalytic sites, including the chymotrypsin-like activity that cleaves this compound.

Ubiquitin-Proteasome Pathway Target_Protein Target Protein E3 E3 (Ub ligase) Target_Protein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation

Figure 2: The Ubiquitin-Proteasome Pathway for protein degradation.
Proteinase A in Saccharomyces cerevisiae

Proteinase A (saccharopepsin) is an aspartic protease located in the yeast vacuole, which is analogous to the lysosome in mammalian cells.[3] It plays a role in protein turnover and is involved in the activation of other vacuolar zymogens. Its substrate preference is for peptide bonds flanked by hydrophobic residues.[5]

Proteinase_A_Function Pro_Proteinase_A Pro-Proteinase A (Zymogen) Proteinase_A Active Proteinase A Pro_Proteinase_A->Proteinase_A Activation (Acidic pH, Proteinase B) Vacuolar_Proteins Vacuolar Proteins Proteinase_A->Vacuolar_Proteins Degradation Other_Zymogens Other Vacuolar Zymogens Proteinase_A->Other_Zymogens Activation Amino_Acids Amino Acids Vacuolar_Proteins->Amino_Acids Active_Hydrolases Active Hydrolases Other_Zymogens->Active_Hydrolases

Figure 3: Role of Proteinase A in the yeast vacuole.

Experimental Protocols

Due to the lack of specific, detailed protocols in the literature for This compound , the following sections provide generalized protocols for measuring the activity of its target enzymes using fluorogenic substrates. These should be adapted and optimized for the specific substrate and experimental conditions.

General Assay Principle

The assay is based on the enzymatic cleavage of the bond between the peptide and the AMC fluorophore. The increase in fluorescence intensity over time is directly proportional to the enzyme activity.

Fluorogenic_Assay_Principle Substrate Suc-R-P-F-H-L-L-V-Y-AMC (Non-fluorescent) Products Suc-R-P-F-H-L-L-V-Y + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Enzyme (Renin, Proteasome, or Proteinase A) Enzyme->Substrate

Figure 4: Principle of the fluorogenic enzyme assay.
Protocol 1: Renin Activity Assay (General)

This protocol is a general guideline and should be optimized.

Materials:

  • Renin (human, recombinant)

  • This compound (Renin Substrate I)

  • Assay Buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Prepare Enzyme Solution: Dilute renin in Assay Buffer to the desired concentration.

  • Assay:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the enzyme solution to the sample wells. For a negative control, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (increase in fluorescence per unit time).

Protocol 2: Proteasome Chymotrypsin-like Activity Assay (using Suc-LLVY-AMC)

This protocol is adapted for the more common proteasome substrate, Suc-LLVY-AMC.

Materials:

  • Purified 20S or 26S proteasome or cell lysate

  • Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for control

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to make a 10 mM stock solution.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

  • Prepare Samples:

    • For purified proteasome, dilute to the desired concentration in Assay Buffer.

    • For cell lysates, prepare the lysate in a suitable lysis buffer and determine the protein concentration.

  • Assay:

    • Add 50 µL of sample (purified proteasome or cell lysate) to each well.

    • For inhibitor control wells, pre-incubate the sample with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

  • Measurement: Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.[10]

  • Data Analysis: Calculate the rate of AMC release. The specific proteasome activity can be determined by subtracting the rate of the inhibitor-treated sample from the untreated sample.

Conclusion

References

The Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC), and its application in cardiovascular research. This substrate is a valuable tool for the sensitive and continuous measurement of renin activity, a critical component of the Renin-Angiotensin-System (RAS), which plays a central role in the regulation of blood pressure and cardiovascular homeostasis.

Introduction to this compound

This compound is a synthetic peptide that serves as a specific substrate for the enzyme renin.[1][2] The peptide sequence is derived from the N-terminus of angiotensinogen, the natural substrate of renin. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond between the two leucine residues by renin, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time monitoring of renin activity.

The Renin-Angiotensin-System (RAS) and Its Significance in Cardiovascular Disease

The RAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[3][4][5] Dysregulation of the RAS is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

Renin, a highly specific aspartyl protease, is the rate-limiting enzyme in the RAS. It is synthesized and secreted by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium chloride concentration.[3] In the bloodstream, renin cleaves its substrate, angiotensinogen, to produce the decapeptide angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3]

A counter-regulatory axis of the RAS, involving angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7), and the Mas receptor, serves to balance the effects of the classical RAS. Understanding the activity of renin is therefore fundamental to characterizing the state of the RAS in both physiological and pathological conditions.

Quantitative Data

ParameterValueReference
AMC Fluorophore Properties
Excitation Wavelength (λex)~360-380 nm[6]
Emission Wavelength (λem)~440-460 nm[6]
Kinetic Parameters for a Fluorogenic Renin Substrate (DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp)
Michaelis-Menten Constant (Km)Not specified[7]
Catalytic Efficiency (kcat/Km)350,000 M-1s-1[7]

Note: The provided kinetic parameters are for a different substrate and should be used for illustrative purposes only. Researchers should determine the specific Km for this compound under their experimental conditions.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

This protocol outlines a general procedure for determining renin activity in plasma samples using a fluorogenic substrate like this compound.

1. Sample Collection and Preparation: [8][9][10]

  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and store it on ice for immediate use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

2. Assay Procedure:

  • Thaw frozen plasma samples on ice.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl).

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • In a 96-well black microplate, add the following to each well:

    • Plasma sample (the volume may need to be optimized).
    • Reaction buffer to bring the total volume to the desired level.

  • To determine the background fluorescence, include wells with the substrate and buffer but without the plasma sample.

  • To measure non-renin-specific protease activity, include control wells where a specific renin inhibitor is added to the plasma sample before the addition of the substrate.

  • Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be optimized, ideally around the Km value if known.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 60 minutes) at 37°C.

3. Data Analysis:

  • Calculate the rate of increase in fluorescence (RFU/min) for each well.

  • Subtract the rate of the background well from the rates of the sample wells.

  • Subtract the rate of the renin-inhibited control well from the corresponding sample well to obtain the specific renin activity.

  • The renin activity can be expressed as RFU/min/mg of protein or can be converted to molar units if a standard curve with free AMC is generated.

Measurement of Renin Activity in Cardiac Tissue

This protocol provides a general framework for measuring renin activity in heart tissue homogenates.

1. Tissue Homogenization:

  • Excise the heart tissue and wash it with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood.

  • Mince the tissue on ice and homogenize it in a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent and protease inhibitors, excluding any that would inhibit renin).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the cytosolic and solubilized membrane proteins, including renin.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

2. Assay Procedure:

  • Follow the same assay procedure as described for plasma renin activity, substituting the tissue homogenate for the plasma sample. The amount of protein used per well should be optimized.

3. Data Analysis:

  • Analyze the data as described for the plasma renin activity assay. The final activity is typically normalized to the protein concentration and expressed as RFU/min/mg of protein.

Visualizations

Signaling Pathway of the Renin-Angiotensin-System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 Cleavage Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasodilation Vasodilation Angiotensin_1_7->Vasodilation Sodium_Retention Na+ and H2O Retention Aldosterone->Sodium_Retention Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Sodium_Retention->Blood_Pressure_Up Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down Renin Renin (from Kidney) Renin->Angiotensinogen Substrate This compound Renin->Substrate Measures Activity ACE ACE ACE->Angiotensin_I ACE2 ACE2 ACE2->Angiotensin_II AMC Fluorescent Signal (AMC) Substrate->AMC Cleavage

Caption: The Renin-Angiotensin-System (RAS) signaling cascade.

Experimental Workflow for Plasma Renin Activity Assay

PRA_Workflow start Start: Collect Blood (EDTA tube) centrifuge Centrifuge at 4°C start->centrifuge plasma Collect Plasma centrifuge->plasma setup_plate Set up 96-well Plate: - Plasma Sample - Sample + Renin Inhibitor - Buffer Blank plasma->setup_plate prepare_reagents Prepare Reagents: - Reaction Buffer - Substrate Stock (in DMSO) - Renin Inhibitor (for control) prepare_reagents->setup_plate add_substrate Add Substrate to all wells setup_plate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm, 37°C) add_substrate->read_fluorescence analyze_data Data Analysis: - Calculate Rate (RFU/min) - Subtract Background - Determine Specific Renin Activity read_fluorescence->analyze_data end End: Report PRA analyze_data->end

References

Principle of AMC-based fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Principle of AMC-Based Fluorescence Assays

Introduction

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore that serves as a cornerstone for developing highly sensitive, continuous assays, particularly for measuring enzyme activity.[1][2][3] These assays are widely employed in fundamental research and are a critical tool in the drug discovery and development pipeline.[3][4][5] The core principle relies on a "pro-fluorophore" strategy, where a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the action of a specific enzyme. This guide provides a detailed overview of the underlying principles, experimental protocols, and applications of AMC-based fluorescence assays for researchers, scientists, and drug development professionals.

Core Principle: From Quenched Substrate to Fluorescent Signal

The ingenuity of AMC-based assays lies in the modulation of its fluorescent properties through chemical conjugation. The 7-amino group of the AMC molecule is typically linked to a substrate, such as a peptide or another molecule, via an amide bond.[6] This conjugation results in a significant quenching of the coumarin's intrinsic fluorescence.[6][7]

When an enzyme specifically recognizes and cleaves the substrate, the amide bond is hydrolyzed, liberating the free AMC molecule.[6][7] The release of AMC restores its unquenched, highly fluorescent state.[8] The resulting increase in fluorescence intensity, measured at the appropriate excitation and emission wavelengths, is directly proportional to the rate of the enzymatic reaction. This allows for the real-time, quantitative measurement of enzyme activity.[9]

The key steps are:

  • Substrate Recognition: An enzyme binds to its specific recognition sequence on the AMC-conjugated substrate.

  • Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond linking the substrate to the AMC molecule.

  • Fluorophore Release: Free AMC is released into the solution.

  • Signal Generation: The free AMC fluoresces strongly when excited by light of the appropriate wavelength, generating a detectable signal.

Quantitative Data Presentation

The photophysical properties of 7-Amino-4-methylcoumarin are central to its function in fluorescence assays. The table below summarizes its key quantitative characteristics.

PropertyValueReference
Excitation Maximum ~341-351 nm[2][10]
Emission Maximum ~430-445 nm[2][7][10]
Molecular Weight 175.18 g/mol [1]
Common Laser Line 355 nm[1]
Common Filter 450/50 nm[1]

Mandatory Visualizations

Diagram 1: The Core Principle of AMC-Based Assays

Core_Principle Substrate Enzyme Substrate-AMC (Quenched / Low Fluorescence) Products Cleaved Substrate + Free AMC (High Fluorescence) Substrate->Products Enzymatic Cleavage Enzyme Enzyme Enzyme->Substrate

Caption: Enzymatic cleavage of an AMC-conjugated substrate releases free AMC, causing a large increase in fluorescence.

Diagram 2: General Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Buffer, Enzyme, AMC-Substrate) B 2. Reaction Setup (Mix reagents in microplate wells) A->B C 3. Incubation (e.g., 37°C for a defined time) B->C D 4. Fluorescence Measurement (Plate Reader, Ex/Em ~350/450 nm) C->D E 5. Data Analysis (Calculate reaction rates) D->E

Caption: A typical workflow for an AMC-based enzyme assay, from reagent preparation to final data analysis.

Diagram 3: Signaling Pathway for a Coupled HDAC Assay

Coupled_Assay_HDAC Substrate1 Acetylated Peptide-AMC (Non-fluorescent) Intermediate Deacetylated Peptide-AMC (Trypsin Substrate) Substrate1->Intermediate Deacetylation Enzyme1 HDAC Enzyme1->Substrate1 Product Cleaved Peptide + Free AMC (Fluorescent) Intermediate->Product Cleavage Enzyme2 Trypsin Enzyme2->Intermediate

Caption: A coupled assay where HDAC activity creates a substrate for a protease, which then releases fluorescent AMC.[11][12]

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease, such as caspase-3, using an AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC).[13]

Materials:

  • Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[13]

  • Enzyme Source: Purified protease or cell lysate containing the protease.

  • AMC Substrate: Specific peptide-AMC conjugate (e.g., Ac-DEVD-AMC), typically dissolved in DMSO.[13]

  • Inhibitor (Optional): A known inhibitor of the protease for control experiments.

  • Microplate: Opaque 96-well or 384-well plate suitable for fluorescence measurements.[14]

  • Fluorescence Plate Reader: Capable of excitation at ~350-380 nm and emission detection at ~440-460 nm.[15]

Procedure:

  • Reagent Preparation: Prepare fresh Assay Buffer. Thaw enzyme, substrate, and inhibitor stocks on ice.

  • Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate.

    • Sample Wells: Add Assay Buffer, your enzyme source (e.g., 10-50 µL of cell lysate), and any test compounds (e.g., potential inhibitors).[13]

    • Negative Control (No Enzyme): Add Assay Buffer and substrate, but no enzyme source. This measures substrate auto-hydrolysis.

    • Positive Control (No Inhibitor): Add Assay Buffer, enzyme source, and substrate. This measures maximum enzyme activity.

    • Inhibitor Control: Add Assay Buffer, enzyme source, a known inhibitor, and substrate. This confirms that the observed activity is specific to the target enzyme.[14]

  • Initiate Reaction: Add the AMC substrate to all wells to a final concentration (e.g., 10-50 µM) to start the reaction. The total volume should be consistent across all wells (e.g., 100 µL).

  • Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

  • Data Acquisition: Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Plot RFU versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

    • Compare the velocities of the sample wells to the positive and negative controls to determine the effect of test compounds.

Protocol 2: AMC Standard Curve Generation

To convert the rate of fluorescence increase (RFU/min) into the rate of product formation (mol/min), a standard curve using free AMC is required.[14][16]

Materials:

  • Free AMC Standard: A stock solution of known concentration (e.g., 1 mM in DMSO).[14]

  • Assay Buffer: The same buffer used in the enzyme activity assay.

  • Microplate and Plate Reader: As described above.

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to create standards of known concentrations (e.g., ranging from 0 to 100 µM).

  • Plate Loading: Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the microplate.[14] Include a "blank" well containing only Assay Buffer.

  • Fluorescence Measurement: Read the fluorescence of the plate at the same settings used for the enzyme assay.

  • Data Analysis:

    • Subtract the blank RFU value from all standard RFU values.

    • Plot the corrected RFU values against the corresponding AMC concentration (in pmol or µM).

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the RFU per mole (or pmol) of AMC. This value can be used to convert the reaction rates from the enzyme assay into molar units.

Applications in Research and Drug Development

The versatility and sensitivity of AMC-based assays have made them indispensable in various scientific fields.

  • Enzyme Activity Profiling: These assays are the gold standard for studying a wide range of enzymes, including proteases (caspases in apoptosis, trypsin in digestion), deubiquitinating enzymes (DUBs) in protein regulation, histone deacetylases (HDACs) in epigenetics, and SUMO proteases.[7][11][15][17][18]

  • High-Throughput Screening (HTS): The simple, mix-and-read format is ideal for HTS campaigns to screen large libraries of chemical compounds for potential enzyme inhibitors.[9][19] This is a foundational step in early drug discovery.[20][21]

  • Enzyme Kinetics: Because the assay can be monitored continuously, it is straightforward to determine key Michaelis-Menten kinetic parameters, such as K_m and V_max, which are essential for characterizing enzyme-substrate interactions and inhibitor mechanisms.[15][22]

  • Cell-Based Assays: While primarily used in biochemical assays with purified components, the principle can be adapted for cell-based formats. By lysing cells and adding the AMC substrate, researchers can measure the activity of specific enzymes within a complex cellular environment.[5][13][14]

Conclusion

AMC-based fluorescence assays offer a powerful, sensitive, and continuous method for the quantitative analysis of enzyme activity. The core principle—the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product—provides a robust signal that is easily adaptable to high-throughput formats. This makes these assays a vital tool for academic research, enabling the detailed study of enzyme kinetics and biological pathways, as well as for the pharmaceutical industry, where they accelerate the discovery and characterization of novel therapeutic agents. While users should be mindful of potential artifacts such as compound-induced fluorescence quenching[23], the benefits of simplicity, sensitivity, and versatility ensure that AMC-based assays will remain a mainstay in the scientific toolkit.

References

Methodological & Application

Application Notes and Protocols for Renin Assay Using Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renin is a critical aspartyl protease that plays a pivotal role in the regulation of blood pressure and electrolyte balance through the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen to produce angiotensin I. Due to its central role in hypertension and cardiovascular disease, renin is a significant target for drug discovery and development. This document provides a detailed protocol for a fluorometric assay to measure renin activity using the synthetic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC).

The assay is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the 7-Amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage of the peptide bond between Leucine and Leucine by renin, the AMC fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. This method provides a sensitive and continuous assay for measuring renin activity and is suitable for high-throughput screening of renin inhibitors.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of renin in the RAAS cascade, leading to physiological responses that regulate blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H2O Retention Blood_Vessels->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (from Lungs) ACE->Angiotensin_I Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prep_Reagents Add_Components Add Components to 96-Well Plate (Buffer, Enzyme, Inhibitor) Prep_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C (5-10 minutes) Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Reaction Read_Fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) Kinetic or Endpoint Initiate_Reaction->Read_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Velocity / % Inhibition) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for the Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC Proteinase A Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the enzymatic assay of Proteinase A using the fluorogenic substrate Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). Proteinase A from Saccharomyces cerevisiae, also known as saccharopepsin, is an aspartic protease crucial for various cellular functions. This assay provides a sensitive and continuous method to measure Proteinase A activity, making it highly suitable for inhibitor screening and kinetic analysis in drug discovery and academic research.

The assay is based on the enzymatic cleavage of the peptide substrate by Proteinase A. This cleavage releases the fluorescent 7-Amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity over time. The rate of this increase is directly proportional to the Proteinase A activity.

Principle of the Assay

The fundamental principle of this fluorometric assay lies in the cleavage of a specific peptide sequence linked to a quenched fluorophore.

G Substrate This compound (Non-fluorescent) Enzyme Proteinase A Substrate->Enzyme Binding Products Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr + AMC (Fluorescent) Enzyme->Products Cleavage

Caption: Enzymatic cleavage of the fluorogenic substrate.

Materials and Equipment

Reagents
  • Yeast Proteinase A (from Saccharomyces cerevisiae)

  • This compound substrate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Pepstatin A (inhibitor for control experiments)

  • Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)

  • Ultrapure water

Equipment
  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Black, flat-bottom 96-well microplates (for low fluorescence background)

  • Standard laboratory equipment (pipettes, tubes, vortex mixer, etc.)

  • Incubator or temperature-controlled plate reader (37°C)

Data Presentation

The following tables summarize key quantitative data for the Proteinase A assay.

Table 1: Substrate and Reagent Properties

ParameterValue
SubstrateThis compound
Molecular Weight~1568 g/mol
Solvent for Stock SolutionDMSO
AMC Excitation Wavelength~380 nm
AMC Emission Wavelength~460 nm
InhibitorPepstatin A

Table 2: Kinetic Parameters of Proteinase A

Kinetic constants for various substrates with yeast Proteinase A provide a baseline for comparison and experimental design. "Substrate B" corresponds to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA, which is mechanistically analogous to the AMC substrate.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate B (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA) NDND1,090
Substrate A (Suc-Ala-Pro-Ala-Lys-Phe-Phe-Arg-Leu-MCA)NDND3,560
Substrate C (Suc-Leu-Phe-Ala-Leu-Glu-Val-Ala-Tyr-Asp-MCA)NDND263

ND: Not Detailed in the provided abstract. Data is based on the specificity constants (kcat/Km) which indicate the catalytic efficiency of the enzyme for a given substrate.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (50 mM Sodium Acetate, pH 4.5):

    • Prepare a solution of 50 mM sodium acetate in ultrapure water.

    • Adjust the pH to 4.5 using acetic acid.

    • (Optional) Add 0.01% (w/v) BSA to the buffer to minimize non-specific enzyme binding to surfaces.

  • Substrate Stock Solution (10 mM):

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Proteinase A Working Solution:

    • Dilute the Proteinase A stock solution in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.

    • Keep the enzyme solution on ice until use.

  • Inhibitor Stock Solution (for control):

    • Prepare a 1 mM stock solution of Pepstatin A in DMSO.

    • Store at -20°C.

Protocol 2: Standard Proteinase A Activity Assay

This protocol is designed for a 96-well plate format with a total reaction volume of 200 µL.

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Add 100 µL of Assay Buffer to wells A->B C Add 50 µL of Proteinase A working solution B->C D Pre-incubate at 37°C for 5-10 min C->D E Initiate reaction by adding 50 µL of Substrate working solution D->E F Read fluorescence kinetically (Ex: 380 nm, Em: 460 nm) E->F G Analyze Data: Calculate initial velocity (V₀) F->G

Caption: General workflow for the Proteinase A activity assay.

  • Prepare Substrate Working Solution:

    • Dilute the 10 mM substrate stock solution in Assay Buffer to a final concentration of 200 µM (a 1:50 dilution). This will result in a final assay concentration of 50 µM. The optimal substrate concentration may need to be determined and should ideally be around the Km value if known.

  • Assay Plate Setup:

    • Add 100 µL of Assay Buffer to each well.

    • Add 50 µL of the Proteinase A working solution to the sample wells.

    • For a "no enzyme" control, add 50 µL of Assay Buffer instead of the enzyme solution.

    • For a "substrate only" blank, add 150 µL of Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction:

    • Add 50 µL of the 200 µM substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot RFU versus time for each well.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the "no enzyme" control from the slopes of the sample wells to correct for any background signal increase.

Protocol 3: Inhibitor Screening Assay

This protocol is used to assess the potency of potential Proteinase A inhibitors.

G A Prepare serial dilutions of test inhibitor B Add Assay Buffer, Proteinase A, and inhibitor to wells A->B C Pre-incubate enzyme and inhibitor (e.g., 15-30 min at 37°C) B->C D Initiate reaction with Substrate working solution C->D E Measure fluorescence kinetically D->E F Calculate % Inhibition and IC₅₀ E->F

Determining Michaelis-Menten Constants (Km and Vmax) for the 20S Proteasome Using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The Ubiquitin-Proteasome System (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle control, and antigen presentation.[1] The central enzyme of this pathway is the 26S proteasome, which contains a 20S catalytic core particle responsible for proteolysis. The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolytic).

The chymotrypsin-like activity is the most dominant and is frequently assayed to determine proteasome function and to screen for potential inhibitors in drug development. A widely used tool for this purpose is the fluorogenic peptide substrate, Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Upon cleavage by the β5 subunit of the 20S proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured with a fluorometer, is directly proportional to the enzyme's activity.

This document provides a detailed protocol for determining the key kinetic parameters, the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the chymotrypsin-like activity of purified 20S proteasome using Suc-LLVY-AMC. It is important to note that the 20S proteasome can exhibit complex kinetic behavior, including substrate inhibition at high concentrations (>40 µM) and hysteretic properties, which may cause deviations from the ideal Michaelis-Menten model.[2][3]

Principle of the Assay

The assay quantifies the enzymatic activity of the 20S proteasome by monitoring the increase in fluorescence over time. The proteasome cleaves the non-fluorescent substrate Suc-LLVY-AMC, releasing the fluorescent AMC molecule.

  • Suc-LLVY-AMC (Non-fluorescent) + 20S Proteasome → Suc-LLVY + AMC (Fluorescent)

By measuring the initial reaction velocity (V₀) at various substrate concentrations [S], a saturation curve can be generated. These data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax.

  • V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • V₀: Initial reaction velocity

  • Vmax: Maximum reaction velocity

  • [S]: Substrate concentration

  • Km: Michaelis-Menten constant (substrate concentration at which the reaction velocity is half of Vmax)

The Ubiquitin-Proteasome System

The 20S proteasome functions as the catalytic core of the larger 26S proteasome complex. The UPS involves a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, marking them for degradation.

UPS_Pathway Ubiquitin-Proteasome System (UPS) Pathway cluster_ub_tagging Protein Ubiquitination cluster_degradation Protein Degradation Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 invis1 E3->invis1 Substrate Recognition TargetProtein Target Protein TargetProtein->invis1 PolyUbProtein Poly-ubiquitinated Protein Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Binding & Unfolding Peptides Peptides (3-22 aa) Proteasome26S->Peptides Degradation (20S Core) invis1->PolyUbProtein Poly-ubiquitination invis2 workflow Workflow for Km/Vmax Determination prep_reagents 1. Prepare Reagents (Buffer, Stocks) prep_amc 2. Prepare AMC Standard Curve (0-10 µM in Assay Buffer) prep_reagents->prep_amc prep_substrate 3. Prepare Substrate Dilutions (e.g., 0-200 µM) prep_reagents->prep_substrate activate_enzyme 4. Activate Enzyme (Incubate 20S Proteasome with 0.03% SDS) prep_reagents->activate_enzyme add_reagents 5. Add Reagents to Plate (Buffer, Substrate) prep_amc->add_reagents prep_substrate->add_reagents initiate_reaction 6. Initiate Reaction (Add Activated Enzyme) activate_enzyme->initiate_reaction add_reagents->initiate_reaction measure_fluorescence 7. Measure Fluorescence (Kinetic read at 37°C for 30-60 min) initiate_reaction->measure_fluorescence analyze_data 8. Analyze Data (Calculate V₀, Fit to Michaelis-Menten) measure_fluorescence->analyze_data

References

Application Notes and Protocols for Measuring Renin Activity in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma Renin Activity (PRA) is a critical biomarker in clinical research and drug development, providing a functional measure of the renin-angiotensin-aldosterone system (RAAS). Renin, an enzyme secreted by the kidneys, plays a pivotal role in blood pressure regulation and electrolyte balance.[1][2][3] It catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II.[1] The measurement of PRA is essential for the differential diagnosis of hypertension, the investigation of primary and secondary aldosteronism, and for assessing the efficacy of drugs that target the RAAS.[1][2][3][4] This document provides detailed protocols for the quantification of PRA in plasma samples using various methodologies.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a complex hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, decreased sodium concentration, or sympathetic nervous system activation.[1][3]

RAAS_Pathway cluster_Kidney Kidney cluster_Liver Liver cluster_Lungs Lungs cluster_AdrenalGland Adrenal Gland Renin Renin Angiotensin_I Angiotensin I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Aldosterone Aldosterone Physiological_Effects Sodium & Water Retention Increased Blood Pressure Aldosterone->Physiological_Effects leads to Angiotensin_I->Angiotensin_II converts Angiotensin_II->Aldosterone stimulates release of

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Pre-Analytical Considerations: Patient Preparation and Sample Handling

Accurate PRA measurement is highly dependent on meticulous pre-analytical procedures. Several factors can influence renin levels, and standardization of these variables is crucial for reliable results.

Patient Preparation:

  • Medications: A number of drugs can affect PRA levels. Whenever clinically feasible, medications known to interfere with the RAAS should be discontinued for at least three to four weeks prior to sample collection.[1][5]

    • Drugs that tend to increase PRA: Diuretics (including spironolactone), dihydropyridine calcium channel blockers, ACE inhibitors, and angiotensin receptor antagonists.[1]

    • Drugs that tend to decrease PRA: Beta-blockers and clonidine.[1]

  • Dietary Sodium: Sodium intake significantly impacts renin levels. Sodium restriction can lead to an increase in renin activity, while a high-salt diet can suppress it.[1] It is advisable to document and standardize the patient's sodium intake. A 24-hour urine sodium measurement can be used to assess sodium intake.[1]

  • Posture: Patient posture at the time of blood collection is a critical variable. An upright posture (sitting, standing, or walking) for at least 30 minutes to 2 hours before blood collection is recommended to stimulate renin release and improve the sensitivity of the measurement.[1][5] The patient should then be seated for 5-15 minutes prior to the blood draw.[5]

  • Time of Day: PRA levels exhibit a diurnal rhythm, with the highest levels typically observed in the early morning.[1] For consistency, it is recommended to collect samples at a standardized time, such as mid-morning.[1]

Sample Collection and Handling:

  • Anticoagulant: Blood should be collected in a lavender-top (EDTA) tube.[1] Heparinized plasma is not suitable for PRA assays.[5]

  • Temperature: It is critical to avoid chilling the blood sample on ice or refrigerating it before plasma separation.[5][6][7] Low temperatures can lead to the cryoactivation of prorenin to renin, resulting in falsely elevated PRA values.[1][5]

  • Processing: Blood samples should be centrifuged at room temperature.[1] After centrifugation, the plasma should be promptly transferred to a separate plastic vial and frozen immediately.[1][8]

  • Storage: Plasma samples should be stored frozen until analysis.[1] Samples are generally stable for at least 14 days when frozen.[1]

Methodologies for Measuring Plasma Renin Activity

The fundamental principle of PRA assays is to measure the rate of angiotensin I generation from endogenous angiotensinogen by the patient's own plasma renin.[9] This is achieved by incubating the plasma at 37°C, which allows the enzymatic reaction to proceed. A parallel sample is incubated at 0-4°C (in an ice bath) to prevent enzymatic activity, serving as a baseline control.[6][10] The amount of angiotensin I generated is then quantified using various techniques.

Radioimmunoassay (RIA)

RIA is a traditional and well-established method for quantifying angiotensin I. It is a competitive immunoassay where radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of anti-angiotensin I antibody.

Experimental Protocol for RIA:

  • Sample Preparation: Thaw frozen plasma samples at room temperature.

  • Incubation:

    • For each plasma sample, prepare two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 90 to 180 minutes) to allow for the generation of angiotensin I.[10]

    • Incubate the second aliquot in an ice bath (0-4°C) for the same duration to serve as the blank.[10]

    • The incubation should be carried out at an optimal pH of 5.7-6.0 in the presence of protease inhibitors like EDTA and PMSF to prevent the degradation of angiotensin I.[9][10]

  • Radioimmunoassay:

    • Following incubation, add a known amount of radiolabeled angiotensin I and a specific antibody to both the 37°C and 0°C samples, as well as to a set of standards with known angiotensin I concentrations.

    • Incubate to allow for competitive binding.

    • Separate the antibody-bound angiotensin I from the free angiotensin I.

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Calculation:

    • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the concentration of angiotensin I in both the 37°C and 0°C samples from the standard curve.

    • Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time in hours. The result is expressed in ng/mL/h.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that can be used to quantify angiotensin I. It offers the advantage of avoiding the use of radioactive materials.

Experimental Protocol for ELISA:

  • Angiotensin I Generation: This step is identical to the RIA protocol. Two aliquots of each plasma sample are incubated at 37°C and 0-4°C, respectively, in the presence of protease inhibitors.[6][10]

  • Competitive ELISA:

    • The wells of a microplate are coated with an anti-angiotensin I antibody.

    • The incubated plasma samples (both 37°C and 0°C) and standards are added to the wells, along with a fixed amount of enzyme-labeled angiotensin I (e.g., HRP-conjugated).

    • During incubation, the angiotensin I in the samples and the enzyme-labeled angiotensin I compete for binding to the antibody-coated wells.

    • The wells are washed to remove unbound components.

  • Detection:

    • A substrate for the enzyme is added to the wells, leading to a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the standards against their concentrations.

    • The concentration of angiotensin I in the 37°C and 0°C samples is determined from the standard curve.

    • PRA is calculated as described for the RIA method.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the absolute quantification of angiotensin I.[1][11] It offers advantages over immunoassays, including reduced matrix effects and higher accuracy.[12]

Experimental Protocol for LC-MS/MS:

  • Angiotensin I Generation: Similar to the other methods, plasma samples are incubated at 37°C and 0-4°C. The reaction is typically stopped by adding an acid, such as formic acid, which also contains a stable isotope-labeled internal standard of angiotensin I.[11][13]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • The generated angiotensin I is purified and concentrated from the plasma matrix using SPE.[11][14]

    • The sample is loaded onto an SPE cartridge, washed to remove interfering substances, and then the angiotensin I is eluted with a solvent like methanol.[11][13]

  • LC-MS/MS Analysis:

    • The purified sample is injected into a liquid chromatography system, which separates angiotensin I from other components.

    • The separated angiotensin I is then introduced into a tandem mass spectrometer for detection and quantification.

  • Calculation:

    • A calibration curve is constructed using known concentrations of angiotensin I standards.

    • The concentration of angiotensin I in the 37°C and 0°C samples is determined.

    • PRA is calculated as previously described.

Workflow for Plasma Renin Activity Measurement

PRA_Workflow Start Patient Sample Collection (EDTA Plasma) Pre_Analytics Pre-Analytical Processing (Room Temperature Centrifugation, Immediate Freezing) Start->Pre_Analytics Incubation Incubation at 37°C and 0-4°C (with Protease Inhibitors) Pre_Analytics->Incubation Quantification Angiotensin I Quantification Incubation->Quantification RIA Radioimmunoassay (RIA) Quantification->RIA Method ELISA ELISA Quantification->ELISA Method LCMS LC-MS/MS Quantification->LCMS Method Calculation PRA Calculation ([Ang I]37°C - [Ang I]0°C) / Incubation Time RIA->Calculation ELISA->Calculation LCMS->Calculation Result Result (ng/mL/h) Calculation->Result

Caption: General workflow for measuring Plasma Renin Activity.

Data Presentation and Interpretation

The results of PRA are typically reported in nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Table 1: Comparison of Methodologies for PRA Measurement

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassayCompetitive immunoassayDirect quantification by mass
Detection RadioactivityColorimetricMass-to-charge ratio
Sensitivity GoodGoodExcellent
Specificity Can be affected by cross-reactivityCan be affected by cross-reactivityHigh
Throughput ModerateHighModerate to High
Cost ModerateLow to ModerateHigh
Advantages Well-establishedNo radioactive wasteHigh accuracy and precision, absolute quantification
Disadvantages Radioactive materials, disposal issuesPotential for non-specific bindingHigh initial investment, complex instrumentation

Table 2: Typical Reference Ranges for Plasma Renin Activity

AgeReference Range (ng/mL/h)
0 to 11 months2.000 - 37.000
1 to 3 years1.700 - 11.200
4 to 5 years1.000 - 6.500
6 to 10 years0.500 - 5.900
11 to 15 years0.500 - 3.300
>15 years0.167 - 5.380
Note: Reference ranges can vary between laboratories and methodologies. The provided ranges are for illustrative purposes.[1]

Conclusion

The accurate measurement of plasma renin activity is a valuable tool in both clinical diagnostics and pharmaceutical research. The choice of methodology—RIA, ELISA, or LC-MS/MS—will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available resources. Regardless of the chosen method, strict adherence to pre-analytical protocols for patient preparation and sample handling is paramount to obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

How to improve signal-to-noise ratio in renin fluorometric assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their renin fluorometric assays and improve the signal-to-noise ratio.

Troubleshooting Guides

High background fluorescence and low signal are common issues that can compromise the quality of your data. This section provides a systematic approach to identifying and resolving these problems.

Issue 1: High Background Fluorescence

High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Question: What are the common causes of high background fluorescence and how can I reduce it?

Answer: High background fluorescence can originate from multiple sources. Below is a troubleshooting table to help you identify and address the root cause.

Potential Cause Recommended Solution Expected Outcome
Autofluorescence of samples or compounds - Include a "sample blank" control (sample without enzyme or substrate) to quantify intrinsic fluorescence. - If possible, use red-shifted fluorophores, as autofluorescence is often more pronounced in the blue-green spectrum.Reduction in non-specific signal, leading to a lower overall background.
Contaminated reagents or buffers - Prepare fresh buffers and solutions using high-purity water and reagents. - Filter-sterilize buffers to remove any microbial contamination.Elimination of fluorescent contaminants, resulting in a cleaner baseline.
Substrate instability or degradation - Aliquot the substrate and store it protected from light at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. - Prepare the substrate solution fresh for each experiment.Minimized spontaneous cleavage or degradation of the substrate, reducing non-enzymatic fluorescence.
Incorrect plate type - Use black, opaque microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.A significant decrease in background readings and improved signal containment within each well.
High enzyme concentration - Perform an enzyme titration to determine the optimal concentration that provides a robust signal without excessive background.A balanced signal intensity where the enzymatic reaction is the primary source of fluorescence.
Inner Filter Effect (IFE) - If your samples are colored or turbid, they may absorb the excitation or emission light. Dilute the sample if possible. - Measure the absorbance of your sample at the excitation and emission wavelengths to assess the potential for IFE.More accurate fluorescence readings that are not artificially lowered by sample absorbance.
Issue 2: Low or No Signal

A weak or absent signal can make it impossible to accurately measure renin activity.

Question: My fluorescence signal is very low or indistinguishable from the background. What should I check?

Answer: A low signal can be due to issues with the enzyme, substrate, or assay conditions. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Inactive enzyme - Ensure the enzyme is stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active renin standard to verify assay components are working.A clear, positive signal in the control well, confirming the integrity of the assay system.
Sub-optimal enzyme or substrate concentration - Perform a titration of both the enzyme and substrate to find the optimal concentrations for your specific experimental conditions. - Ensure the substrate concentration is not significantly below the Michaelis constant (Km) of the enzyme.An increased reaction velocity and a stronger fluorescence signal.
Incorrect incubation time or temperature - Optimize the incubation time to allow for sufficient product formation. For kinetic assays, ensure you are measuring within the initial linear range. - Most renin assays are optimized for 37°C; ensure your incubator or plate reader is maintaining the correct temperature.A detectable and linear increase in fluorescence over time.
Incorrect instrument settings - Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore in your assay. - Adjust the gain or sensitivity setting on the plate reader to amplify the signal without saturating the detector.Optimal detection of the fluorescent signal, leading to higher readings.
Presence of inhibitors in the sample - If testing biological samples, they may contain endogenous renin inhibitors. Dilute the sample to reduce the inhibitor concentration. - Include a known renin inhibitor as a negative control to confirm that signal reduction is due to inhibition.An increase in signal upon sample dilution, indicating the presence of inhibitors.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal concentrations of renin and substrate?

A1: The optimal concentrations should be determined empirically through titration experiments.

  • Enzyme Titration: Keeping the substrate concentration constant (e.g., at or above the Km), test a range of enzyme concentrations. Choose the lowest enzyme concentration that gives a robust signal well above the background. This conserves the enzyme and ensures the reaction remains in the linear range for the desired assay duration.

  • Substrate Titration: With the optimized enzyme concentration, vary the substrate concentration. For inhibitor screening, a substrate concentration at or near the Km is often recommended to ensure sensitivity to competitive inhibitors.

Below is a table with representative data from a substrate titration experiment to determine the optimal concentration for maximizing the signal-to-noise ratio.

Substrate Concentration (µM)Signal (RFU)Background (RFU)Net Signal (Signal - Background)Signal-to-Noise Ratio (Net Signal / Background)
0.5150050010002.0
1.0280051022904.5
2.5550052049809.6
5.08500530797015.0
10.0110005501045019.0
20.0115005601094019.5

Note: RFU = Relative Fluorescence Units. In this example, a substrate concentration of 10-20 µM provides the best signal-to-noise ratio.

Q2: What is the ideal plate layout for a renin fluorometric assay?

A2: A well-planned plate layout is crucial for obtaining reliable and reproducible data. Here is a recommended layout for a 96-well plate:

  • Blank/Background Wells: At least three wells containing all assay components except the enzyme. This helps to determine the background fluorescence.

  • 100% Activity Control (Positive Control): At least three wells with all assay components, including the enzyme, but without any inhibitor (e.g., with vehicle control like DMSO).

  • Negative Control (Inhibitor Control): At least three wells containing a known renin inhibitor to ensure the assay can detect inhibition.

  • Test Compound Wells: Test each compound at various concentrations, with at least three replicates for each concentration.

Distributing the controls across the plate can help to identify any plate-edge effects or inconsistencies in temperature.

Q3: How should I analyze my data to get the most accurate results?

A3: Proper data analysis involves several steps:

  • Background Subtraction: Calculate the average fluorescence of your blank/background wells and subtract this value from all other wells.

  • Calculate Percent Inhibition (for inhibitor screening):

    • % Inhibition = 100 * (1 - [(Signal of Test Well - Average Background) / (Average 100% Activity - Average Background)])

  • Determine Reaction Velocity (for kinetic assays): Plot fluorescence units versus time. The slope of the initial linear portion of this curve represents the reaction velocity.

  • Calculate Signal-to-Noise (S/N) and Signal-to-Background (S/B) Ratios: These metrics can be used to assess assay quality.

    • S/B = Mean Signal / Mean Background

    • S/N = (Mean Signal - Mean Background) / Standard Deviation of Background

Experimental Protocols

Protocol: Optimization of Renin Enzyme Concentration

This protocol describes how to determine the optimal concentration of renin for a fluorometric assay.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the renin enzyme in assay buffer.

    • Prepare the FRET-based renin substrate at a concentration of at least 2x the final desired concentration.

    • Ensure the assay buffer is at the recommended temperature (e.g., 37°C).

  • Serial Dilution of Renin:

    • Perform a serial dilution of the renin stock solution to create a range of concentrations to be tested.

  • Plate Setup:

    • In a black, clear-bottom 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted renin enzyme to the designated wells in triplicate.

    • Include triplicate "no enzyme" control wells containing only the assay buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the renin substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation and emission wavelengths and temperature (37°C).

    • Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each renin concentration, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot).

    • Plot the reaction velocity against the enzyme concentration.

    • Select the lowest enzyme concentration that gives a robust linear increase in fluorescence over time and a good signal-to-noise ratio.

Visualizations

Renin_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Renin Enzyme Stock, Substrate Stock, and Test Compounds Add_Buffer Add Assay Buffer to all wells Reagents->Add_Buffer Add_Enzyme Add Renin Enzyme (or vehicle for blank) Add_Compound Add Test Compound (or vehicle for controls) Pre_Incubate Pre-incubate plate at 37°C Add_Substrate Initiate reaction by adding Substrate Pre_Incubate->Add_Substrate Read_Plate Measure fluorescence kinetically in plate reader (Ex/Em, 37°C) BG_Subtract Background Subtraction Read_Plate->BG_Subtract Calc_Velocity Calculate Initial Reaction Velocity Calc_Inhibition Calculate % Inhibition Final_Results Generate IC50 curves or kinetic parameters

Caption: Workflow for a typical renin fluorometric assay.

Troubleshooting_Logic cluster_high_bg High Background cluster_low_signal Low Signal Start Assay Issue: Poor Signal-to-Noise High_BG High Background Signal? Start->High_BG Low_Signal Low/No Signal? Start->Low_Signal Check_Autofluorescence Check Sample/ Compound Autofluorescence High_BG->Check_Autofluorescence Yes Check_Substrate Check Substrate Degradation High_BG->Check_Substrate Yes Check_Plates Use Black Microplates High_BG->Check_Plates Yes High_BG->Low_Signal No Check_Enzyme Verify Enzyme Activity (Positive Control) Low_Signal->Check_Enzyme Yes Optimize_Conc Optimize Enzyme/ Substrate Concentrations Low_Signal->Optimize_Conc Yes Check_Instrument Check Plate Reader Settings (Wavelengths, Gain) Low_Signal->Check_Instrument Yes

Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of the fluorogenic renin substrate, Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

A1: Lyophilized peptide should be stored at -20°C or colder, protected from light. For extended storage, -80°C is recommended. It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can significantly decrease the long-term stability of the peptide. Before opening, allow the vial to warm to room temperature to reduce condensation.

Q2: How should I prepare a stock solution of this peptide?

A2: We recommend preparing a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Once dissolved, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is the stability of the peptide once it is in a DMSO stock solution?

A3: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines suggest that peptide stock solutions in DMSO are stable for several months when stored at -20°C or colder. However, for optimal performance, it is advisable to use the stock solution within a few weeks of preparation.

Q4: Can I store the peptide in an aqueous buffer?

A4: Storing peptides in aqueous solutions for extended periods is generally not recommended due to the risk of degradation through hydrolysis and microbial contamination. If temporary storage in an aqueous buffer is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution, and store it at -20°C or colder. Use these aqueous aliquots as soon as possible.

Q5: What are the optimal excitation and emission wavelengths for the AMC fluorophore?

A5: The 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at 360-380 nm and its emission is measured at 440-460 nm.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Peptide will not dissolve 1. The peptide has a high proportion of hydrophobic residues. 2. The aqueous buffer is not at an optimal pH for solubility.1. Ensure you are using a high-quality, anhydrous grade of DMSO to prepare the initial stock solution. Gentle warming or vortexing may aid dissolution. 2. For aqueous working solutions, try adjusting the pH. Since this peptide contains basic (Arg, His) and acidic (Tyr) residues, its solubility will be pH-dependent.
High background fluorescence in the assay 1. The buffer or other assay components are contaminated with fluorescent compounds. 2. The substrate has degraded, leading to the release of free AMC. 3. The substrate concentration is too high.1. Use high-purity reagents and sterile, nuclease-free water for all buffers. 2. Prepare fresh working solutions of the substrate for each experiment. Ensure proper storage of the stock solution to minimize degradation. 3. Optimize the substrate concentration in your assay.
Low or no signal in the enzymatic assay 1. The enzyme (renin) is inactive. 2. The substrate has degraded. 3. The buffer conditions (e.g., pH, ionic strength) are not optimal for enzyme activity. 4. An inhibitor is present in the sample.1. Verify the activity of your renin preparation using a positive control. 2. Use a freshly prepared substrate working solution. 3. The optimal pH for renin activity is generally between 5.5 and 6.5. Optimize your assay buffer accordingly.[2] 4. If assaying complex biological samples, consider potential endogenous inhibitors.
Inconsistent results between experiments 1. Repeated freeze-thaw cycles of the substrate stock solution. 2. Inconsistent pipetting or assay setup. 3. Variation in incubation times or temperatures.1. Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Ensure accurate and consistent pipetting, especially for enzyme and substrate additions. Use a standardized assay protocol. 3. Precisely control all incubation steps.
Precipitation of the peptide in the aqueous working solution 1. The peptide has low solubility in the final aqueous buffer. 2. The concentration of the peptide in the working solution is too high.1. When diluting the DMSO stock into an aqueous buffer, add the stock solution dropwise while vortexing to prevent localized high concentrations that can lead to precipitation. 2. Try lowering the final concentration of the peptide in the assay.

Stability and Storage Summary

Form Solvent Storage Temperature Recommended Duration Key Considerations
Lyophilized PowderN/A-20°C to -80°CSeveral yearsStore in a desiccator, protected from light. Allow the vial to reach room temperature before opening.
Stock SolutionAnhydrous DMSO-20°C to -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[3]
Working SolutionAqueous Buffer-20°CA few daysPrepare fresh before use. Avoid long-term storage. Use sterile buffer with a pH of 5-6.

Experimental Protocols

Protocol for a Standard Renin Activity Assay

This protocol provides a general guideline for measuring renin activity using this compound. Optimization may be required for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.5, containing 100 mM NaCl and 0.1% BSA.

    • Substrate Stock Solution: Dissolve the lyophilized peptide in anhydrous DMSO to a concentration of 10 mM.

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Prepare this solution fresh for each experiment.

    • Enzyme Solution: Dilute purified renin in cold Assay Buffer to the desired concentration.

  • Assay Procedure:

    • Pipette 50 µL of the Substrate Working Solution into the wells of a black 96-well microplate.

    • Add 40 µL of Assay Buffer to each well.

    • To initiate the reaction, add 10 µL of the Enzyme Solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Determine the rate of hydrolysis by calculating the slope of the linear portion of the fluorescence versus time plot.

    • The rate of the reaction is proportional to the renin activity.

Protocol for Assessing Peptide Stability (Forced Degradation)

This protocol can be adapted to assess the stability of the peptide under various stress conditions.

  • Sample Preparation:

    • Prepare solutions of the peptide at a known concentration in different buffers (e.g., phosphate, citrate, Tris) at various pH values (e.g., 3, 5, 7, 9).

    • Prepare solutions of the peptide in the presence of an oxidizing agent (e.g., 0.1% H₂O₂).

  • Incubation:

    • Incubate the prepared samples at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points (e.g., 0, 24, 48, 72 hours).

    • Expose a set of samples to UV light to assess photostability.

  • Analysis:

    • At each time point, analyze the samples by reverse-phase HPLC (RP-HPLC) with both UV and fluorescence detection.

    • Monitor the decrease in the peak area of the intact peptide and the appearance of any degradation product peaks.

  • Data Interpretation:

    • Quantify the percentage of the remaining intact peptide at each time point under each condition to determine the degradation kinetics.

Visualizations

Renin_Angiotensin_System cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention->Blood_Pressure Renin Renin ACE ACE Adrenal_Gland Adrenal Cortex

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Substrate and Buffer) Prepare_Reagents->Setup_Plate Initiate_Reaction Initiate Reaction (Add Enzyme) Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read at 37°C) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a fluorometric renin activity assay.

References

Technical Support Center: Preventing Photobleaching of AMC Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the 7-amino-4-methylcoumarin (AMC) fluorophore during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues related to AMC photobleaching in a question-and-answer format, offering specific solutions to preserve your fluorescent signal.

Q1: My AMC signal is fading rapidly during image acquisition. What are the immediate steps I can take to reduce photobleaching?

A1: Rapid signal loss is a common indication of photobleaching. Here are several immediate strategies to minimize this effect:

  • Reduce Illumination Intensity: The most direct way to decrease photobleaching is to lower the intensity of the excitation light.[1][2] Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio for your imaging needs.[3] Neutral density filters can also be employed to attenuate the excitation light without altering its spectral properties.[1][3]

  • Minimize Exposure Time: Reduce the duration the sample is exposed to the excitation light.[1][4] Use the shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between image acquisitions.

  • Optimize Filter Sets: Ensure you are using high-quality and appropriate filter sets that match the excitation and emission spectra of AMC (Excitation ~350 nm, Emission ~450 nm). This maximizes signal detection efficiency, allowing for lower excitation light levels.

  • Use a More Sensitive Detector: A more sensitive camera or detector can capture a usable signal with less excitation light, thereby reducing the rate of photobleaching.

Q2: I am still experiencing significant photobleaching even after adjusting my microscope settings. What other experimental factors can I control?

A2: If optimizing imaging conditions is insufficient, consider the following experimental modifications:

  • Incorporate an Antifade Reagent: Mounting your sample in a commercially available or homemade antifade solution is one of the most effective ways to prevent photobleaching.[4][5] These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of fluorophore degradation.[1]

  • Deoxygenate the Mounting Medium: The presence of molecular oxygen significantly contributes to photobleaching.[6] Using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging buffer can enhance fluorophore stability.[3]

  • Control the Sample Environment: For live-cell imaging, ensure the cells are healthy and the imaging medium is fresh. For fixed samples, proper fixation and storage in the dark are crucial to preserving the fluorescent signal.[7]

Q3: The commercial antifade reagent I'm using seems to be quenching my initial AMC fluorescence. Is this normal?

A3: Yes, some antifade reagents can cause an initial reduction in fluorescence intensity, a phenomenon known as quenching.[8] This is a trade-off for prolonged signal stability. For example, p-phenylenediamine (PPD), a common antifade component, is known to be very effective at preventing fading but can quench the initial signal and may not be suitable for blue/green fluorophores due to autofluorescence.[5][8] If the initial signal intensity is critical, you may need to test different antifade formulations to find one that offers the best balance of initial brightness and photostability for your specific application.[8]

Frequently Asked Questions (FAQs)

What is photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to excitation light.[6] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during microscopy experiments. The mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state, from which it can interact with molecular oxygen to generate damaging reactive oxygen species (ROS).[9][10]

How do antifade reagents work?

Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[4] They primarily function as antioxidants or free radical scavengers, neutralizing the harmful reactive oxygen species (ROS) that are generated during fluorescence excitation and are responsible for degrading the fluorophore.[1]

Which antifade reagents are recommended for AMC?

Several commercial antifade reagents have been shown to be effective for coumarin-based dyes. For instance, Vectashield® has demonstrated significant protection for coumarin, increasing its photostability. While p-phenylenediamine (PPD) is a potent antifade agent, it can cause autofluorescence in the blue-green spectral region, potentially interfering with AMC signal detection.[5] Therefore, it is advisable to test a few different antifade reagents to determine the optimal one for your specific experimental setup.

Can I make my own antifade mounting medium?

Yes, it is possible to prepare your own antifade mounting medium. A common recipe involves a glycerol-based solution containing an antifade agent like n-propyl gallate or 1,4-diazabicyclo[2.2.2]octane (DABCO).[9] However, for consistency and quality control, using a commercially available, pre-formulated antifade reagent is often recommended.

Data Presentation

The following table summarizes the quantitative effect of an antifade reagent on the photostability of a coumarin fluorophore, demonstrating a significant increase in its fluorescence half-life.

Mounting MediumFluorophoreFluorescence Half-Life (seconds)
90% Glycerol in PBS (pH 8.5)Coumarin25
Vectashield®Coumarin106

Experimental Protocols

Protocol for Evaluating the Efficacy of Antifade Reagents on AMC-Labeled Samples

This protocol provides a step-by-step guide for comparing the photostability of AMC in the presence of different antifade reagents.

1. Sample Preparation: a. Prepare your biological samples (e.g., cells or tissue sections) and perform the AMC-fluorophore labeling according to your standard protocol. b. After the final washing step, divide the samples into groups. Each group will be mounted with a different antifade reagent, including a control group mounted in a standard buffer (e.g., PBS with glycerol) without any antifade agent. c. Apply a drop of the designated mounting medium to each sample and place a coverslip on top, avoiding air bubbles. d. Seal the edges of the coverslip with nail polish or a sealant and allow it to dry. e. Store the slides in the dark at 4°C until imaging. For optimal results, image the samples within 24 hours of mounting.[7]

2. Microscope Setup and Image Acquisition: a. Use a fluorescence microscope equipped with a suitable filter set for AMC (e.g., DAPI filter set). b. Set the excitation light source to a consistent and moderate intensity level that will be used for all samples. c. Choose a region of interest (ROI) on your control sample that contains clearly labeled structures. d. Set the image acquisition parameters (e.g., exposure time, camera gain) to obtain a well-exposed image with a good signal-to-noise ratio. Crucially, keep these parameters constant for all subsequent image acquisitions and for all samples. e. Acquire a time-lapse series of images of the same ROI. For example, take an image every 30 seconds for a total duration of 10-15 minutes. f. Repeat the time-lapse acquisition for each of the samples mounted with different antifade reagents, ensuring to use the exact same microscope and acquisition settings.

3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, CellProfiler). b. For each time series, select a representative ROI containing the AMC signal. c. Measure the mean fluorescence intensity within this ROI for each time point in the series. d. Correct for background fluorescence by measuring the mean intensity of a background region (an area with no labeled structures) and subtracting this value from the ROI intensity at each time point. e. Normalize the background-corrected intensity values for each time series to the initial intensity (at time = 0). To do this, divide the intensity at each time point by the intensity of the first time point. f. Plot the normalized fluorescence intensity as a function of time for each antifade reagent. g. From these photobleaching curves, you can determine the half-life of the fluorescence signal for each condition, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

Photobleaching_Mechanism cluster_fluorophore AMC Fluorophore cluster_environment Cellular Environment S0 Ground State (S0) S1 Excited Singlet State (S1) Photobleached_AMC Photobleached AMC (Non-fluorescent) S1->S0 Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS ROS->S0 Oxidative Damage Excitation Excitation Light Excitation->S0 Absorption Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of AMC.

Troubleshooting_Workflow Start Start: AMC Signal Fading Adjust_Microscope Adjust Microscope Settings Start->Adjust_Microscope Reduce_Intensity Reduce Excitation Intensity Adjust_Microscope->Reduce_Intensity Yes Modify_Experiment Modify Experimental Conditions Adjust_Microscope->Modify_Experiment No Minimize_Exposure Minimize Exposure Time Reduce_Intensity->Minimize_Exposure Check_Filters Check/Optimize Filter Sets Minimize_Exposure->Check_Filters Sufficient_Improvement1 Sufficient Improvement? Check_Filters->Sufficient_Improvement1 Sufficient_Improvement1->Modify_Experiment No End_Success End: Photobleaching Minimized Sufficient_Improvement1->End_Success Yes Add_Antifade Add Antifade Reagent Modify_Experiment->Add_Antifade Yes End_Further_Optimization Consider Alternative Fluorophores Modify_Experiment->End_Further_Optimization No Deoxygenate Deoxygenate Medium Add_Antifade->Deoxygenate Control_Environment Control Sample Environment Deoxygenate->Control_Environment Sufficient_Improvement2 Sufficient Improvement? Control_Environment->Sufficient_Improvement2 Sufficient_Improvement2->End_Success Yes Sufficient_Improvement2->End_Further_Optimization No

Caption: A workflow for troubleshooting and preventing AMC fluorophore photobleaching.

References

Optimizing enzyme and substrate concentrations for renin assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize enzyme (renin) and substrate (angiotensinogen) concentrations for accurate and reproducible renin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a renin activity assay?

A renin activity assay measures the enzymatic activity of renin, which is the rate-limiting step in the renin-angiotensin system (RAS). Renin, a protease, cleaves its substrate, angiotensinogen, to produce angiotensin I. The rate of angiotensin I generation is directly proportional to the renin activity in the sample. Subsequent detection of angiotensin I, often through methods like ELISA or FRET-based assays, provides a quantitative measure of renin activity.

Q2: Why is it crucial to optimize renin and substrate concentrations?

Optimizing the concentrations of both renin and its substrate is critical for ensuring that the assay is conducted under appropriate kinetic conditions. If the enzyme concentration is too high, the reaction may proceed too quickly to be accurately measured. Conversely, if it's too low, the signal may be indistinguishable from the background noise. Similarly, the substrate concentration should be sufficient to ensure the reaction rate is dependent on the enzyme concentration and not limited by substrate availability. For inhibitor screening, using a substrate concentration around the Michaelis constant (Km) is often recommended to sensitively detect competitive inhibitors.

Q3: What are the differences between a direct renin concentration assay and a renin activity assay?

A direct renin concentration assay measures the total amount of renin protein present, including both active and inactive (prorenin) forms, typically using an immunoassay format. In contrast, a plasma renin activity (PRA) assay measures the enzymatic function of active renin by quantifying the generation of angiotensin I from endogenous angiotensinogen in the plasma.[1] This means PRA results are influenced by both the renin concentration and the endogenous substrate concentration.[2]

Troubleshooting Guides

Issue 1: High Background Signal or High Fluorescence in Blank/Control Wells

  • Question: My negative control wells (containing no renin) are showing a high fluorescence signal. What could be the cause?

  • Answer:

    • Substrate Instability/Degradation: The fluorescently labeled substrate may be degrading spontaneously or due to other proteases in the sample, leading to a false-positive signal. Ensure the substrate is stored correctly, protected from light, and that all reagents are freshly prepared.

    • Contaminated Reagents: The assay buffer or other reagents may be contaminated with proteases. Use fresh, high-quality reagents and dedicated sterile pipette tips.

    • Autofluorescence of Compounds: If screening compounds, the compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay. It is recommended to measure the fluorescence of the compounds alone to identify and exclude those that interfere with the assay.[3]

    • Incorrect Plate Reader Settings: Ensure the gain settings on the plate reader are not set too high, which can amplify background noise.

Issue 2: Low Signal-to-Noise Ratio or No Signal

  • Question: I am not detecting a significant signal above background, even in my positive control wells. What should I do?

  • Answer:

    • Sub-optimal Enzyme or Substrate Concentration: The concentration of renin or substrate may be too low. It is essential to perform titration experiments to determine the optimal concentrations for your specific assay conditions (see Experimental Protocols below).

    • Inactive Enzyme: The renin enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[2] Use a fresh aliquot of the enzyme or a new batch.

    • Incorrect Assay Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for renin activity. Verify the buffer composition and pH.[2]

    • Inhibitors in the Sample: The sample itself may contain endogenous inhibitors of renin. If working with complex biological samples, consider sample purification steps.

Issue 3: High Variability Between Replicates

  • Question: My replicate wells for the same sample or standard show significantly different readings. How can I improve the reproducibility of my assay?

  • Answer:

    • Pipetting Inconsistency: Small variations in the volumes of enzyme, substrate, or sample can lead to large differences in results. Ensure your pipettes are calibrated and use consistent pipetting techniques. Using a multichannel pipette for reagent addition can improve consistency.[4]

    • Inadequate Mixing: Ensure all reagents are thoroughly mixed before being dispensed into the wells. Once in the plate, gentle mixing on a plate shaker can ensure a homogenous reaction mixture.[4]

    • Temperature Gradients Across the Plate: "Edge effects" can occur if there are temperature differences between the outer and inner wells of the microplate. To mitigate this, incubate the plate in a temperature-controlled environment and consider not using the outermost wells for critical samples.[4]

    • Inconsistent Incubation Times: Staggering the addition of reagents can lead to differences in incubation times between the first and last wells. Prepare a master mix and add it to all wells as quickly and consistently as possible.[4]

Data Presentation

Table 1: Effect of Varying Renin Concentration on Renin Activity

This table illustrates the linear relationship between renin concentration and the resulting renin activity, measured as the rate of product formation (e.g., Relative Fluorescence Units per minute, RFU/min). The substrate concentration is held constant at a saturating level. (Data synthesized based on principles described in[5])

Renin Concentration (pM)Mean Renin Activity (RFU/min)Standard DeviationCoefficient of Variation (CV%)
0.05.20.815.4%
0.225.81.55.8%
0.448.12.96.0%
0.669.54.15.9%
0.892.35.56.0%
1.0115.66.85.9%
1.2138.98.25.9%
1.5165.49.85.9%

Table 2: Effect of Varying Substrate Concentration on Reaction Velocity

This table demonstrates the effect of substrate (angiotensinogen) concentration on the initial reaction velocity at a fixed renin concentration. This type of data is used to determine the Michaelis constant (Km).

Substrate Concentration (µM)Initial Velocity (RFU/min)
0.155
0.290
0.5150
1.0200
2.0250
5.0280
10.0295
20.0300

Experimental Protocols

Protocol 1: Optimization of Renin Concentration

This protocol describes how to determine the optimal enzyme concentration that yields a robust and linear signal over the desired reaction time.

  • Prepare Reagents:

    • Prepare a stock solution of the renin enzyme.

    • Prepare the substrate solution at a concentration known to be saturating (e.g., 10-20 times the estimated Km).

    • Prepare the assay buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, perform serial dilutions of the renin stock solution to create a range of enzyme concentrations. It is recommended to test a wide range, for example, from 1 nM down to 1 pM.

    • Include wells with no enzyme as a negative control (blank).

    • Run each concentration in triplicate.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure the Signal:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence signal kinetically, for example, every minute for 30-60 minutes.

  • Analyze the Data:

    • For each renin concentration, plot the fluorescence signal against time.

    • Determine the initial velocity (the slope of the linear portion of the curve) for each concentration.

    • Plot the initial velocity against the renin concentration. The optimal concentration will be within the linear range of this plot and provide a strong signal above background.

Protocol 2: Optimization of Substrate (Angiotensinogen) Concentration

This protocol is for determining the Michaelis constant (Km) of the substrate, which is crucial for assay design, especially for inhibitor screening.

  • Prepare Reagents:

    • Prepare a stock solution of the substrate (angiotensinogen).

    • Prepare the renin enzyme solution at the optimal concentration determined in Protocol 1.

    • Prepare the assay buffer.

  • Set up the Assay Plate:

    • Perform serial dilutions of the substrate stock solution to create a range of concentrations. This range should ideally span from 0.2x to 5x the estimated Km.

    • Include wells with no substrate as a control.

    • Run each concentration in triplicate.

  • Initiate the Reaction:

    • Add the renin enzyme solution to all wells to start the reaction.

  • Measure the Signal:

    • Measure the reaction kinetically as described in Protocol 1.

  • Analyze the Data:

    • Determine the initial velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

Protocol 3: Standard Renin Activity Assay (Using Optimized Concentrations)

  • Prepare Reagents:

    • Prepare the renin enzyme solution (e.g., standards or unknown samples) and the substrate solution at their pre-determined optimal concentrations in the assay buffer.

  • Set up the Assay Plate:

    • Add the renin standards and samples to a 96-well plate in triplicate.

    • Include negative controls (no enzyme) and positive controls.

  • Initiate and Measure:

    • Add the substrate solution to all wells to start the reaction.

    • Measure the fluorescence kinetically or as an endpoint reading after a fixed incubation time (e.g., 60 minutes) at 37°C.[6]

  • Calculate Results:

    • Subtract the average signal from the negative control wells from all other readings.

    • For kinetic assays, determine the initial velocity (rate of change in fluorescence).

    • Generate a standard curve by plotting the signal (or velocity) of the renin standards against their concentrations.

    • Determine the renin activity in the unknown samples by interpolating their signal from the standard curve.

Visualizations

RAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Na_H2O_Retention Kidney (Na+ & H2O Retention) Aldosterone->Na_H2O_Retention causes Angiotensin_I->Angiotensin_II conversion Vasoconstriction Blood Vessels (Vasoconstriction) Angiotensin_II->Vasoconstriction acts on Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion stimulates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Aldosterone Na_H2O_Retention->Blood_Pressure

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents (Buffer, Renin, Substrate) Plate_Setup Set up 96-well Plate (Standards, Samples, Controls) Reagents->Plate_Setup Initiate Initiate Reaction (Add Substrate/Enzyme) Plate_Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure Subtract_Blank Subtract Blank Values Measure->Subtract_Blank Standard_Curve Generate Standard Curve Subtract_Blank->Standard_Curve Calculate Calculate Renin Activity Standard_Curve->Calculate

Caption: Experimental workflow for a typical renin activity assay.

References

Inner filter effect in Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inner filter effect (IFE) in assays utilizing the fluorogenic substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC (S-AMC).

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my S-AMC assay results?

The inner filter effect is an optical phenomenon that causes a reduction in the measured fluorescence intensity, leading to an underestimation of the true signal in your assay.[1][2] This occurs through two primary mechanisms:

  • Primary IFE: The excitation light is absorbed by components in the well before it can excite the 7-amino-4-methylcoumarin (AMC) fluorophore.[1] This reduces the number of excited fluorophores and, consequently, the emitted fluorescence.

  • Secondary IFE: The fluorescence emitted by the AMC is absorbed by other molecules in the solution before it reaches the detector.[1]

The consequence of IFE is a non-linear relationship between the concentration of the fluorescent product and the measured signal, which can lead to inaccurate determination of enzyme activity and inhibitor potency.

Q2: What are the common causes of the inner filter effect in a drug discovery setting?

In the context of high-throughput screening (HTS) using S-AMC or similar fluorogenic substrates, several components can contribute to the inner filter effect:

  • Test Compounds: Many small molecules found in screening libraries absorb light in the UV-Vis spectrum, which can overlap with the excitation and emission wavelengths of AMC.[3][4][5]

  • Assay Components: Buffers, additives, and even the substrate itself at high concentrations can absorb light and contribute to IFE.

  • High Fluorophore Concentration: At high enzyme turnover rates, the accumulation of the fluorescent product (free AMC) can lead to self-absorption.

Q3: How can I determine if the inner filter effect is impacting my assay?

A key indicator of the inner filter effect is a deviation from the expected linear relationship between fluorescence intensity and the concentration of the fluorophore. You can test for this by creating a standard curve with free AMC in your assay buffer. If the curve plateaus at higher concentrations, IFE is likely occurring. Additionally, if you observe that colored compounds consistently show lower than expected fluorescence, this could be a sign of IFE.

Q4: What are the excitation and emission wavelengths for the AMC fluorophore?

The 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon cleavage of the S-AMC substrate, has the following spectral properties:

ParameterWavelength (nm)
Maximum Excitation~345 nm
Maximum Emission~445 nm

Note: These values can vary slightly depending on the buffer conditions and the specific instrumentation used.[6][7]

Troubleshooting Guides

Problem: My positive controls show lower than expected fluorescence, and the assay window is narrow.

This could be due to the inner filter effect from your assay components or the high concentration of the cleaved AMC product.

Troubleshooting Steps:

  • Check the Absorbance of Your Assay Buffer: Use a spectrophotometer to measure the absorbance of your complete assay buffer (without enzyme or substrate) at the excitation and emission wavelengths of AMC. A significant absorbance (e.g., > 0.05 AU) indicates that your buffer components may be contributing to the primary inner filter effect.

  • Optimize Substrate Concentration: While a higher substrate concentration can increase the reaction rate, it can also contribute to the inner filter effect. Try reducing the S-AMC concentration and determine if the linearity of the signal improves.

  • Perform an AMC Standard Curve: Prepare a serial dilution of free AMC in your assay buffer and measure the fluorescence. If you observe a non-linear relationship at higher concentrations, this is a strong indication of IFE.

Problem: I am getting a high number of "false positive" hits in my HTS campaign, particularly with colored compounds.

Colored compounds are a common source of interference in fluorescence-based assays due to the inner filter effect.

Troubleshooting Steps:

  • Implement a "Pre-read" Step: Before adding the enzyme to start the reaction, read the absorbance of your assay plates at the excitation and emission wavelengths of AMC. This will allow you to identify compounds that absorb in these regions.

  • Perform a Counter-Screen: A counter-screen can be performed by adding the test compounds to a solution of free AMC at a concentration that gives a robust signal. A decrease in fluorescence in the presence of the compound suggests interference.

  • Apply a Correction Factor: For compounds that exhibit absorbance, a mathematical correction can be applied to the fluorescence data to compensate for the inner filter effect.

Experimental Protocols

Protocol 1: Renin Activity Assay using this compound

This protocol provides a general framework for a renin activity assay in a 96-well microplate format. Optimization of buffer components, enzyme concentration, and substrate concentration may be required.

Materials:

  • Human recombinant renin

  • This compound (S-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~345 nm and emission at ~445 nm

Procedure:

  • Prepare Reagents:

    • Dissolve S-AMC in DMSO to create a stock solution (e.g., 10 mM).

    • Dilute the renin enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • For inhibitor studies, add 1 µL of test compound in DMSO. For control wells, add 1 µL of DMSO.

    • Add 25 µL of the diluted renin enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the S-AMC substrate solution (diluted in assay buffer to the final desired concentration) to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • For inhibitor studies, calculate the percent inhibition relative to the DMSO control.

Protocol 2: Correction for the Inner Filter Effect

This protocol describes a method to correct for the inner filter effect caused by test compounds.

Procedure:

  • Measure Compound Absorbance:

    • In a separate clear microplate, add your test compounds at the same final concentration as in your assay.

    • Measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem) of AMC.

  • Calculate the Correction Factor (CF):

    • A commonly used correction formula is: CF = 10(Aex + Aem) / 2

  • Apply the Correction:

    • Multiply the observed fluorescence intensity (Fobs) from your assay by the correction factor to obtain the corrected fluorescence (Fcorr): Fcorr = Fobs * CF

Quantitative Data Summary

The following table illustrates the theoretical impact of the inner filter effect on the measured fluorescence signal at different absorbance values of an interfering compound.

Absorbance of Interfering Compound (AU) at Excitation/Emission WavelengthApproximate % Signal Reduction
0.01~2.3%
0.05~10.9%
0.10~20.6%
0.20~36.9%
0.50~68.4%

This table provides an estimation and the actual effect can vary based on the specific compound and instrument geometry.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Light Excitation Light Interfering Compound 1 Interfering Compound Excitation Light->Interfering Compound 1 Absorption S-AMC S-AMC (Substrate) Interfering Compound 1->S-AMC Reduced Excitation Excited AMC Excited AMC* Emitted Light Emitted Light Excited AMC->Emitted Light Emission Interfering Compound 2 Interfering Compound Emitted Light->Interfering Compound 2 Absorption Detector Detector Interfering Compound 2->Detector Reduced Signal

Caption: Mechanisms of the primary and secondary inner filter effect.

IFE_Correction_Workflow start Start HTS Assay preread Pre-read Plate (Absorbance at Ex/Em λ) start->preread run_assay Run Fluorescence Assay (Measure F_obs) preread->run_assay calculate_cf Calculate Correction Factor (CF) CF = 10^((A_ex + A_em)/2) run_assay->calculate_cf apply_correction Apply Correction F_corr = F_obs * CF calculate_cf->apply_correction analyze Analyze Corrected Data apply_correction->analyze

Caption: Experimental workflow for inner filter effect correction.

Troubleshooting_Logic start Inaccurate Assay Results? check_linearity Check AMC Standard Curve Is it non-linear? start->check_linearity check_colored_hits High number of colored 'hits'? start->check_colored_hits ife_suspected Inner Filter Effect Suspected check_linearity->ife_suspected Yes end Accurate Results check_linearity->end No check_colored_hits->ife_suspected Yes check_colored_hits->end No implement_correction Implement IFE Correction Protocol ife_suspected->implement_correction reanalyze Re-analyze Data implement_correction->reanalyze reanalyze->end

Caption: Troubleshooting logic for identifying the inner filter effect.

References

Technical Support Center: Quenching Effects in AMC-Based Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate quenching effects in AMC (7-amino-4-methylcoumarin)-based protease assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem in AMC-based protease assays?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, the AMC released by protease activity.[1] This is problematic because it can lead to an underestimation of enzyme activity, or in the case of inhibitor screening, it can result in false positives where a compound appears to inhibit the protease but is actually just quenching the fluorescent signal.[2][3]

Q2: What are the common causes of quenching in my AMC-based assay?

A: The most common causes of quenching can be broadly categorized as:

  • Inner Filter Effect (IFE): This occurs when components in the assay solution absorb the excitation light intended for the AMC or the emitted fluorescence light before it reaches the detector.[4] This is a significant issue in samples with high optical density.[5]

  • Compound-Specific Quenching: Test compounds, especially in high-throughput screening, can directly quench AMC fluorescence through various mechanisms.[6]

  • Assay Buffer Components: High concentrations of certain buffers, salts, or detergents can influence the fluorescence of AMC.

  • High Substrate or Product Concentration: At high concentrations, AMC molecules can interact with each other, leading to self-quenching.

Q3: What is the difference between static and dynamic quenching?

A:

  • Static Quenching: This occurs when a quencher molecule forms a non-fluorescent complex with the fluorophore (AMC) in its ground state. This process is typically independent of temperature.[7][8][9][10][11]

  • Dynamic (Collisional) Quenching: This happens when the quencher molecule collides with the fluorophore while it is in its excited state, causing it to return to the ground state without emitting a photon. The rate of dynamic quenching is dependent on temperature and viscosity.[8][12][13][14]

Q4: Can DMSO, my compound solvent, cause quenching?

A: Yes, Dimethyl Sulfoxide (DMSO) can affect AMC fluorescence, although its effect can be complex. While some studies show that DMSO concentrations up to 10% have negligible effects on certain quenched-peptide substrates, others report that even low concentrations (e.g., 1%) can decrease the fluorescence yield of other fluorophores.[15] The effect of DMSO can also be on the enzyme's activity and stability, which indirectly affects the fluorescence readout.[8] Therefore, it is crucial to maintain a consistent concentration of DMSO across all wells, including controls.

Troubleshooting Guides

Problem 1: Low or no fluorescence signal, even with active enzyme.
Possible Cause Troubleshooting Step
Inner Filter Effect (IFE) 1. Measure Absorbance: Scan the absorbance of your complete assay mixture (without enzyme) at the excitation and emission wavelengths of AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm). A high absorbance reading (e.g., > 0.1) suggests IFE.[16] 2. Dilute Sample: If possible, dilute your sample to reduce the concentration of absorbing species. 3. Use a Shorter Pathlength: If using a microplate reader, reducing the volume in the well can shorten the pathlength and mitigate IFE.[17]
Compound Quenching Perform a counter-screen to test if your compound quenches the fluorescence of free AMC. See the detailed protocol below.
Incorrect Wavelength Settings Verify the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for AMC.[18]
Degraded Substrate or AMC Run a standard curve with fresh, high-quality AMC to ensure its fluorescence is within the expected range.
Buffer Component Interference Prepare a solution of free AMC in your assay buffer and compare its fluorescence to AMC in a simple buffer like PBS. A significant decrease suggests buffer interference.
Problem 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting, especially of small volumes. Use calibrated pipettes.
Incomplete Mixing Gently mix the contents of the wells after adding all components. Avoid introducing bubbles.
Precipitation of Compounds Visually inspect the wells for any precipitate. If compounds are precipitating, you may need to adjust the DMSO concentration or reduce the compound concentration.
Temperature Gradients Ensure the entire plate is at a uniform temperature before and during the reading.
Problem 3: Non-linear or "hook" effect in my enzyme kinetics or standard curve.
Possible Cause Troubleshooting Step
Inner Filter Effect (IFE) This is a very common cause of non-linearity at high concentrations. Implement the IFE troubleshooting steps mentioned above.
Substrate Depletion At high enzyme concentrations or long incubation times, the substrate may be fully consumed, causing the reaction rate to plateau. Reduce the enzyme concentration or incubation time.
Self-Quenching At very high concentrations of released AMC, the fluorophores can quench each other. Dilute your samples before reading if you suspect this is occurring.
Enzyme Instability The protease may not be stable under the assay conditions for the entire duration of the experiment. Perform a time-course experiment to determine the linear range of the assay.

Data Presentation: Impact of Common Assay Components on AMC Fluorescence

The following table summarizes the potential effects of common laboratory reagents on AMC fluorescence. It is important to note that the magnitude of these effects can be concentration-dependent and may vary based on the specific assay conditions. Empirical validation is always recommended.

Component Reported Effect on Fluorescence Concentration Range (if known) Notes
DMSO Can decrease fluorescence.[19]0-10%Effect can be substrate and enzyme-dependent. It's crucial to maintain consistent DMSO concentration across all wells.[11][15]
NaCl Can increase or decrease fluorescence depending on concentration.[12][15][20][21]Up to 0.1 M may increase, higher concentrations may decrease.The presence of ions can alter the rigidity of the fluorophore's environment.
Tris Buffer Can influence fluorescence intensity.[2][9]N/AThe effect is pH and concentration-dependent.
HEPES Buffer Commonly used in fluorescence assays.N/AGenerally considered to have low interference, but should be tested.
Phosphate Buffer (PBS) Commonly used as a reference buffer.N/AGenerally considered to have low interference.
Triton X-100 Can increase or decrease fluorescence.[1][5][7][10][17][22]0.01% - 1%Can form micelles which can alter the local environment of the fluorophore. May also absorb UV light.[21][22]
Tween-20 Can increase or decrease fluorescence.[5][10][21][22]0.01% - 1%Similar to Triton X-100, it can form micelles. Generally considered a milder detergent than Triton X-100.[22]
EDTA Can act as a quencher at higher concentrations.>0.5 mMAlso acts as a chelator, which can inhibit metalloproteases.
DTT/β-mercaptoethanol Can potentially quench fluorescence.N/AReducing agents are often necessary for cysteine protease activity but should be tested for quenching.

Experimental Protocols

Protocol 1: AMC Standard Curve

This protocol is essential for converting relative fluorescence units (RFU) to the concentration of product formed.

  • Prepare a 10 mM AMC stock solution in DMSO.

  • Create a series of dilutions of the AMC stock solution in your assay buffer to generate a standard curve. A typical range would be from 0 to 50 µM.

  • Pipette 100 µL of each dilution into the wells of a black, clear-bottom 96-well plate. Include wells with assay buffer only as a blank.

  • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to determine the relationship.

Protocol 2: Identifying and Correcting for the Inner Filter Effect (IFE)

This protocol helps to identify and correct for signal loss due to IFE in a microplate reader.

  • Prepare a high-concentration solution of your test compound or a known absorbing compound (e.g., a colored dye that absorbs at the AMC excitation or emission wavelength) in your assay buffer.

  • Prepare a constant, known concentration of free AMC in the same assay buffer.

  • In a 96-well plate, create a serial dilution of the absorbing compound.

  • To each well containing the absorbing compound dilution, add the same amount of the free AMC solution. Include control wells with only AMC and buffer.

  • Read the absorbance spectrum of the wells to confirm the change in absorbance.

  • Read the fluorescence of the wells.

  • Plot the fluorescence intensity against the concentration of the absorbing compound. A decrease in fluorescence with increasing absorbance indicates the presence of IFE.

  • Correction: A correction factor can be calculated based on the absorbance values using the following formula: F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2) Where F is fluorescence, A is absorbance, and d is the pathlength for excitation (ex) and emission (em). In a microplate reader, a simplified correction can often be applied through the instrument's software or by using empirical correction curves generated from this experiment.

Protocol 3: Counter-Screen for Compound Autofluorescence and Quenching

This is a critical control experiment when screening for protease inhibitors.[2][3]

  • Determine the typical concentration of AMC produced at the end of your primary protease assay (e.g., from the AMC standard curve).

  • Prepare a solution of free AMC in your assay buffer at this concentration.

  • In a 96-well plate, add your test compounds at the same concentrations used in the primary assay. Include wells with DMSO only as a control.

  • Read the fluorescence of the plate before adding AMC. This will measure the autofluorescence of your compounds.

  • Add the prepared AMC solution to all wells.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for any interactions.

  • Read the fluorescence again.

  • Data Analysis:

    • Autofluorescence: Any signal from the first read indicates compound autofluorescence.

    • Quenching: Compare the fluorescence in the wells with compounds to the DMSO-only control wells after adding AMC. A significant decrease in fluorescence indicates that the compound is a quencher. The percent quenching can be calculated as: % Quenching = (1 - (Fluorescence_compound / Fluorescence_DMSO)) * 100

Mandatory Visualizations

Quenching_Mechanisms Figure 1: Overview of Common Quenching Mechanisms cluster_0 Inner Filter Effect cluster_1 Compound-Specific Quenching cluster_2 Static Quenching cluster_3 Dynamic Quenching IFE High concentration of absorbing molecules Excitation Excitation Light Emission Emitted Light AMC_mol AMC Excitation->AMC_mol Absorbed by IFE Detector Detector Emission->Detector Absorbed by IFE AMC_mol->Emission Static_Complex Ground-State Complex (Non-fluorescent) AMC_ground AMC (Ground State) AMC_ground->Static_Complex Quencher_mol Quencher Quencher_mol->Static_Complex AMC_excited AMC (Excited State) AMC_ground2 AMC (Ground State) AMC_excited->AMC_ground2 Collision Quencher_mol2 Quencher Quencher_mol2->AMC_excited

Caption: Figure 1: Overview of Common Quenching Mechanisms

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Fluorescence Signal Start Low or No Fluorescence Signal Check_Wavelengths Are Wavelengths Correct? Start->Check_Wavelengths Check_Wavelengths->Start No, Correct Settings Check_Standard Run AMC Standard Curve Check_Wavelengths->Check_Standard Yes Standard_OK Standard Curve Looks Good? Check_Standard->Standard_OK Check_IFE Perform Inner Filter Effect Experiment Standard_OK->Check_IFE Yes Troubleshoot_Reagents Troubleshoot Reagents (Substrate, Enzyme) Standard_OK->Troubleshoot_Reagents No IFE_Present Is IFE Present? Check_IFE->IFE_Present Correct_IFE Correct for IFE (e.g., Dilute Sample) IFE_Present->Correct_IFE Yes Check_Quenching Perform Compound Quenching Counter-Screen IFE_Present->Check_Quenching No Correct_IFE->Check_Quenching Quenching_Present Is Compound a Quencher? Check_Quenching->Quenching_Present False_Positive Result is a False Positive Quenching_Present->False_Positive Yes Valid_Result Result is Likely Valid Quenching_Present->Valid_Result No

Caption: Figure 2: Troubleshooting Workflow for Low Fluorescence Signal

Counter_Screen_Workflow Figure 3: Experimental Workflow for Counter-Screening Start Prepare Plate with Test Compounds and Controls Read1 Read Fluorescence (Measure Autofluorescence) Start->Read1 Add_AMC Add Free AMC to All Wells Read1->Add_AMC Incubate Incubate at Room Temperature Add_AMC->Incubate Read2 Read Fluorescence Again Incubate->Read2 Analyze Analyze Data Read2->Analyze Result1 Signal in Read 1? -> Autofluorescent Compound Analyze->Result1 Result2 Lower Signal in Read 2 vs. Control? -> Quenching Compound Analyze->Result2

Caption: Figure 3: Experimental Workflow for Counter-Screening

References

Non-specific cleavage of Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific cleavage of the fluorogenic substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and the related peptide Suc-Leu-Leu-Val-Tyr-AMC.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: High Background Fluorescence or Apparent Non-Specific Cleavage

Description: You observe a high fluorescence signal in your negative control wells (e.g., buffer + substrate only) or in samples where the target enzyme is absent or inhibited. This suggests that the substrate is being cleaved by something other than your enzyme of interest.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Contaminating Proteases in Sample For cell lysates or tissue extracts, endogenous proteases are a common cause of non-specific cleavage. Use a broad-spectrum protease inhibitor cocktail to minimize their activity.[1][2][3][4] Consider a cocktail without EDTA if your enzyme of interest is a metalloprotease.
Substrate Instability Fluorogenic substrates can be sensitive to light and repeated freeze-thaw cycles. Protect the substrate from light and aliquot it upon first use to minimize degradation.[5]
Autohydrolysis of the Substrate Some fluorogenic substrates can undergo slow, spontaneous hydrolysis in aqueous solutions. Prepare fresh substrate solutions for each experiment and avoid prolonged incubation times when possible.
Sample Autofluorescence Components in your sample (e.g., cell lysates, media components) may be inherently fluorescent at the excitation/emission wavelengths of AMC.[6] Run a "sample only" control (without the fluorogenic substrate) to quantify and subtract this background fluorescence.
Off-Target Cleavage by Other Enzymes The peptide sequence may be recognized and cleaved by enzymes other than your primary target. For instance, Suc-Leu-Leu-Val-Tyr-AMC is a known substrate for both the proteasome and calpains.[7][8] The longer renin substrate, this compound, can also be cleaved by the chymotrypsin-like activity of the 20S proteasome and slowly by cathepsin D.[5][9]

Workflow for Diagnosing Non-Specific Cleavage:

G start High Background Signal Observed check_controls Review Controls: - Substrate Only - Sample Only start->check_controls autohydrolysis High Signal in 'Substrate Only' Control? check_controls->autohydrolysis autofluorescence High Signal in 'Sample Only' Control? autohydrolysis->autofluorescence No troubleshoot_hydrolysis Action: - Prepare fresh substrate - Check buffer pH and purity autohydrolysis->troubleshoot_hydrolysis Yes troubleshoot_autofluorescence Action: - Subtract background fluorescence - Consider alternative buffers or sample prep autofluorescence->troubleshoot_autofluorescence Yes contaminating_proteases High Signal in Sample (No Target Enzyme) autofluorescence->contaminating_proteases No end Problem Resolved troubleshoot_hydrolysis->end troubleshoot_autofluorescence->end add_inhibitors Action: - Add broad-spectrum protease  inhibitor cocktail contaminating_proteases->add_inhibitors Yes specific_inhibitors Suspect Off-Target Enzyme? contaminating_proteases->specific_inhibitors No add_inhibitors->specific_inhibitors use_specific_inhibitor Action: - Use specific inhibitors for  suspected off-target enzymes  (e.g., epoxomicin for proteasome) specific_inhibitors->use_specific_inhibitor Yes specific_inhibitors->end No use_specific_inhibitor->end

Figure 1. Troubleshooting workflow for high background fluorescence.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that cleave this compound?

A1: The primary target for this substrate is Renin.[10] However, it has also been shown to be a substrate for the chymotrypsin-like activity of the 20S proteasome.[5] There is also evidence of slow cleavage by cathepsin D and angiotensin-converting enzyme, though this does not produce angiotensin I.[9]

Q2: My sample contains both proteasome and calpain activity. How can I specifically measure one over the other using Suc-Leu-Leu-Val-Tyr-AMC?

A2: To differentiate between proteasome and calpain activity, you can use specific inhibitors.

  • To measure proteasome activity: Pre-incubate your sample with a calpain inhibitor such as Calpeptin. However, be aware that at higher concentrations, calpeptin can also inhibit the proteasome.[8]

  • To measure calpain activity: Pre-incubate your sample with a highly specific proteasome inhibitor like epoxomicin.[8][11] Epoxomicin shows little to no inhibition of calpains and other proteases at effective concentrations.[11]

  • To determine the contribution of each: Run parallel reactions: one with no inhibitor, one with a calpain inhibitor, and one with a proteasome inhibitor. The difference in activity will allow you to parse out the contribution of each enzyme. A reaction with a proteasome-specific inhibitor like epoxomicin can be used to determine the fluorescence contributed by other cellular proteases that cleave this substrate.

Q3: What is a protease inhibitor cocktail and when should I use it?

A3: A protease inhibitor cocktail is a mixture of several different protease inhibitors designed to provide broad-spectrum protection against the major classes of proteases (serine, cysteine, aspartic, and metalloproteases).[2][12] You should use a protease inhibitor cocktail whenever you are working with complex biological samples like cell lysates or tissue extracts to prevent the degradation of your target protein and non-specific cleavage of your fluorogenic substrate.[1][4]

Q4: Can I make my own protease inhibitor cocktail?

A4: While you can prepare your own cocktail by purchasing individual inhibitors, pre-made commercial cocktails are often more convenient and reliable as the inhibitors are at optimized concentrations.[12] If you do prepare your own, ensure the inhibitors are compatible with your downstream applications. For example, EDTA is a metalloprotease inhibitor that can interfere with assays requiring divalent cations or with purification methods like His-tag affinity chromatography.[2]

III. Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Common Components of a General-Purpose Protease Inhibitor Cocktail

InhibitorTarget Protease Class(es)Typical Working Concentration
AEBSFSerine Proteases0.50 mM[13]
AprotininSerine Proteases15 µM (in 100x stock)[14]
BestatinAminopeptidasesVaries by supplier
E-64Cysteine Proteases100 µM (in 100x stock)[14]
LeupeptinSerine and Cysteine Proteases100 µM (in 100x stock)[14]
Pepstatin AAspartic Proteases1.46 µM[6]
EDTAMetalloproteases50 mM (in 100x stock)[14]

Table 2: Specific Inhibitors for Distinguishing Protease Activity

InhibitorPrimary TargetReported IC50 / ID50Notes
Epoxomicin Proteasome (Chymotrypsin-like activity)~40-80 nM[8]Highly selective for the proteasome.[11] Concentrations as low as 25 nM can be sufficient to observe reporter protein accumulation in cells.[15]
Calpeptin Calpain I & II34-52 nM[3]Can inhibit the proteasome at higher concentrations.[8] Also a potent inhibitor of Cathepsin L.
Renin-Specific Inhibitors ReninVaries by inhibitorSeveral specific renin inhibitors are commercially available for use as controls in renin activity assays.[16]

IV. Experimental Protocols

Protocol 1: General Assay for Proteasome Chymotrypsin-Like Activity using Suc-LLVY-AMC

This protocol is adapted from several sources and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS. Warm to 37°C before use.

    • Substrate Stock Solution: Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO. Store at -20°C in aliquots.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

    • Enzyme Preparation: Dilute purified proteasome or cell lysate to the desired concentration in cold Assay Buffer.

    • (Optional) Inhibitor Control: Prepare a sample with a specific proteasome inhibitor (e.g., 1 µM epoxomicin) to determine background cleavage.

  • Assay Procedure:

    • Add 50 µL of your enzyme preparation (or cell lysate) to the wells of a black, 96-well microplate.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the 100 µM working substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes with excitation at ~360-380 nm and emission at ~460 nm.

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor control from the sample rates to obtain the specific proteasome activity.

Protocol 2: Fluorometric Renin Activity Assay

This protocol is a generalized procedure based on commercially available kits.[4][17]

  • Reagent Preparation:

    • Assay Buffer: Typically provided in kits, often a Tris or HEPES-based buffer at neutral pH.

    • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the recommended final concentration.

    • Sample Preparation: Prepare purified renin or biological samples in Assay Buffer.

    • Inhibitor Control: Prepare a parallel sample with a known renin-specific inhibitor to measure non-renin protease activity.[2]

  • Assay Procedure:

    • Add 50 µL of your sample to the wells of a black, 96-well microplate.

    • Add 50 µL of Assay Buffer to blank wells.

    • For inhibitor controls, add the renin inhibitor to the respective wells.

    • Add 50 µL of the working substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • The renin activity is the difference between the fluorescence in the sample well and the sample well containing the renin inhibitor.

V. Signaling Pathways and Logical Relationships

G cluster_renin Renin-Angiotensin System cluster_substrate Fluorogenic Substrate Assay angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin Cleavage angiotensin_I Angiotensin I renin->angiotensin_I Produces ace ACE angiotensin_I->ace Cleavage angiotensin_II Angiotensin II ace->angiotensin_II Produces vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction renin_substrate Suc-R-P-F-H-L-L-V-Y-AMC renin_enzyme Renin renin_substrate->renin_enzyme Cleavage amc Free AMC (Fluorescent) renin_enzyme->amc Releases

Figure 2. Renin-Angiotensin system and the principle of the fluorogenic assay.

References

Validation & Comparative

A Comparative Guide to the Validation of Renin Activity: Fluorogenic Assay vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of renin activity is crucial for understanding cardiovascular health and developing novel therapeutics. This guide provides an objective comparison of a fluorogenic method using the substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC against traditional Plasma Renin Activity (PRA) and Direct Renin Immunoassays.

This document details the experimental protocols for each method, presents quantitative performance data in comparative tables, and visualizes key pathways and workflows to aid in the selection of the most appropriate assay for specific research needs.

The Role of Renin in the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an enzyme primarily secreted by the kidneys, initiates this cascade by cleaving angiotensinogen to form angiotensin I. This is the rate-limiting step of the RAS, making the measurement of renin activity a key indicator of the system's status.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure

A simplified diagram of the Renin-Angiotensin System (RAS) cascade.

Comparison of Renin Activity Assay Methodologies

Three primary methods are employed for the determination of renin activity: the fluorogenic substrate assay, the Plasma Renin Activity (PRA) assay, and the Direct Renin Immunoassay. Each method offers distinct advantages and disadvantages in terms of workflow, sensitivity, and specificity.

FeatureFluorogenic Assay (this compound)Plasma Renin Activity (PRA) AssayDirect Renin Immunoassay
Principle Enzymatic cleavage of a synthetic fluorogenic substrate by renin, leading to a measurable increase in fluorescence.Measurement of the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in plasma.Immunodetection of renin protein concentration using specific antibodies.
Measures Renin enzymatic activityRenin enzymatic activity (influenced by substrate concentration)Renin protein concentration (active and inactive forms)
Workflow Simple, continuous kinetic assayMulti-step, involves incubation followed by Ang I quantification (ELISA or LC-MS/MS)Direct binding assay, often automated
Throughput HighLow to mediumHigh
Sample Volume LowHighLow

Experimental Protocols

Fluorogenic Renin Activity Assay using this compound

This protocol is a generalized procedure based on the principles of fluorogenic enzyme assays.

Materials:

  • Renin standard

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of renin in assay buffer.

  • Dilute plasma samples in assay buffer.

  • Add 50 µL of diluted standards and samples to the wells of the microplate.

  • Prepare the substrate solution in assay buffer.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.[2]

  • Calculate the rate of increase in fluorescence (RFU/min) for each well.

  • Determine the renin activity in the samples by comparing their reaction rates to the standard curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepStandards Prepare Renin Standards AddReagents Add Standards, Samples, and Substrate to Plate PrepStandards->AddReagents PrepSamples Dilute Plasma Samples PrepSamples->AddReagents PrepSubstrate Prepare Substrate Solution PrepSubstrate->AddReagents IncubateRead Incubate at 37°C and Read Fluorescence Kinetically AddReagents->IncubateRead CalculateRate Calculate Rate of Fluorescence Increase IncubateRead->CalculateRate DetermineActivity Determine Renin Activity from Standard Curve CalculateRate->DetermineActivity

Workflow for the fluorogenic renin activity assay.
Plasma Renin Activity (PRA) Assay

This protocol is based on the principle of measuring the generation of Angiotensin I.

Materials:

  • EDTA plasma samples

  • Generation buffer (pH 6.0)

  • Protease inhibitor (e.g., PMSF)

  • Angiotensin I ELISA kit or LC-MS/MS system

  • Ice bath and 37°C water bath

Procedure:

  • Collect blood in EDTA tubes and separate plasma by centrifugation.

  • Treat plasma with a protease inhibitor.

  • Add generation buffer to adjust the pH to ~6.0.

  • Divide each sample into two aliquots.

  • Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate Angiotensin I.

  • Incubate the second aliquot on ice (0-4°C) to serve as a baseline control.

  • Stop the enzymatic reaction by placing the 37°C tube on ice.

  • Quantify the amount of Angiotensin I in both aliquots using an ELISA kit or LC-MS/MS.

  • Calculate the PRA by subtracting the Angiotensin I concentration of the 0-4°C sample from the 37°C sample and dividing by the incubation time (expressed as ng/mL/hr).

Direct Renin Immunoassay

This protocol describes a typical sandwich chemiluminescence immunoassay.

Materials:

  • EDTA plasma samples

  • Automated immunoassay analyzer (e.g., LIAISON®)

  • Reagent kit containing antibody-coated magnetic particles and chemiluminescent-labeled antibodies.

Procedure:

  • Collect blood in EDTA tubes and separate plasma.

  • Load plasma samples and reagents onto the automated analyzer.

  • The analyzer performs the following steps automatically:

    • Incubation of the sample with magnetic particles coated with a capture antibody that binds both renin and prorenin.

    • Addition of a second antibody, specific for active renin, which is labeled with a chemiluminescent molecule.

    • Washing steps to remove unbound reagents.

    • Triggering of the chemiluminescent reaction and measurement of the light signal.

  • The instrument's software calculates the renin concentration based on a stored calibration curve.

Performance Characteristics

The choice of assay often depends on the specific requirements for sensitivity, precision, and throughput. The following table summarizes typical performance characteristics reported for each method.

Performance MetricFluorogenic AssayPlasma Renin Activity (PRA) AssayDirect Renin Immunoassay
Sensitivity (LOD/LLOQ) High (e.g., 60 pM for some substrates)[3]Variable, depends on incubation time and detection method (e.g., LLOQ of 1.2 nmol/L for LC-MS/MS)[4]High (e.g., limit of detection of 0.8 mU/L)[1]
Intra-Assay CV Typically <10%<10% to <15%[5][6][7][8]<5% to <10%[6]
Inter-Assay CV Typically <15%<10% to <15%[5][6][7][8]<5% to <10%[6]
Correlation with PRA Good-Good (r values often >0.8)[9]

Note: CV (Coefficient of Variation) values can vary between laboratories and specific assay kits.

Concluding Remarks

The validation of renin activity is a critical aspect of cardiovascular research and drug development. The fluorogenic assay using this compound offers a high-throughput, sensitive, and direct measure of renin's enzymatic activity. While PRA assays have been the traditional standard, they are more laborious and can be influenced by endogenous substrate levels. Direct renin immunoassays provide a high-throughput and precise measurement of renin concentration, though they may not always reflect true biological activity as they can also detect inactive prorenin.

The selection of the most appropriate assay should be based on the specific research question, required throughput, and available instrumentation. For high-throughput screening of renin inhibitors, the fluorogenic assay is an excellent choice. For clinical diagnostics where the overall activity of the RAS in a physiological context is of interest, PRA assays remain relevant. Direct renin immunoassays offer a convenient and reproducible alternative for quantifying renin protein levels.

References

A Head-to-Head Comparison of Renin Substrates: Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC vs. Angiotensinogen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of substrate is critical for the accurate assessment of renin activity, a key enzyme in the renin-angiotensin system (RAS) and a major drug target for hypertension. This guide provides an objective comparison of the synthetic fluorogenic substrate, Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC, and the natural substrate, angiotensinogen, supported by experimental data and detailed protocols.

The enzymatic activity of renin is paramount in cardiovascular homeostasis and pathology. Its measurement is fundamental in both basic research and clinical drug development. Two primary types of substrates are employed for this purpose: the native protein angiotensinogen and synthetic peptide mimics. This guide delves into a comparative analysis of a widely used fluorogenic synthetic peptide, this compound, and the endogenous substrate, angiotensinogen, to aid researchers in selecting the most appropriate substrate for their experimental needs.

Quantitative Performance Metrics: A Comparative Analysis

The efficiency of an enzyme's catalysis is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human Angiotensinogen1.0 - 2.50.5 - 3.12.0 x 105 - 3.1 x 106[1][2]
Synthetic Tetradecapeptide10 - 202.0 - 5.01.0 x 105 - 5.0 x 105[1]

Note: The values for the synthetic tetradecapeptide are representative of short synthetic renin substrates and provide a basis for comparison.

The data indicates that human renin exhibits a significantly higher affinity (lower Km) for its natural substrate, angiotensinogen, compared to the synthetic peptide. This suggests that the three-dimensional structure of angiotensinogen plays a crucial role in its recognition and binding by renin.[1] While the turnover rate (kcat) is comparable, the overall catalytic efficiency (kcat/Km) is notably higher for angiotensinogen.

Experimental Methodologies

Determining Renin Activity with this compound (Fluorogenic Assay)

This method relies on the cleavage of the fluorogenic peptide by renin, which separates a fluorophore (AMC - 7-amino-4-methylcoumarin) from a quenching group, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human renin

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Protocol:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the renin enzyme and the substrate to desired concentrations in the assay buffer.

  • Add the renin solution to the wells of the microplate.

  • To initiate the reaction, add the substrate solution to the wells.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • For kinetic parameter determination, repeat the assay with varying concentrations of the substrate.

Determining Renin Activity with Angiotensinogen (Plasma Renin Activity - PRA Assay)

This assay measures the enzymatic activity of renin in a plasma sample by quantifying the amount of angiotensin I (Ang I) generated from endogenous angiotensinogen.

Materials:

  • Plasma sample collected in EDTA

  • Angiotensin I standards

  • Inhibitor cocktail (to prevent Ang I degradation, e.g., PMSF and aprotinin)

  • Assay buffer (e.g., phosphate buffer, pH 6.0)

  • Angiotensin I detection kit (e.g., ELISA or RIA) or LC-MS/MS system

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • To a portion of the plasma, add the inhibitor cocktail and assay buffer.

  • Divide the sample into two aliquots. Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for Ang I generation. Keep the second aliquot at 4°C as a baseline control.

  • Stop the reaction by placing the 37°C sample on ice.

  • Quantify the amount of Ang I in both the 37°C and 4°C samples using a validated method such as ELISA, RIA, or LC-MS/MS.

  • The plasma renin activity is calculated as the difference in Ang I concentration between the 37°C and 4°C samples, expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).

  • For determining kinetic parameters with purified components, purified angiotensinogen would be used in place of plasma, and the protocol would be adapted to measure initial reaction velocities at varying substrate concentrations.

Visualizing the Processes

G Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Renin->Angiotensin_I Catalyzes Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Cleavage ACE ACE ACE->Angiotensin_II Catalyzes AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion G Experimental Workflow Comparison cluster_0 Fluorogenic Substrate Assay cluster_1 Angiotensinogen (PRA) Assay Mix Mix Renin + Fluorogenic Substrate Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Increase Incubate->Measure Calculate Calculate Reaction Rate Measure->Calculate Split Split Plasma Sample (4°C & 37°C) Incubate_PRA Incubate Split->Incubate_PRA Stop Stop Reaction Incubate_PRA->Stop Measure_AngI Measure Angiotensin I Stop->Measure_AngI Calculate_PRA Calculate PRA Measure_AngI->Calculate_PRA

References

Validating Renin Activity: A Comparative Guide to Specific Inhibitors and Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme activity is paramount. This guide provides a comprehensive comparison of methods to validate the cleavage of the fluorogenic substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC, a common indicator of renin activity. We present a detailed analysis of specific renin inhibitors, alternative validation assays, and supporting experimental data to aid in the selection of the most appropriate methods for your research.

The proteolytic enzyme renin is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. The cleavage of its substrate, angiotensinogen, is the rate-limiting step in this pathway. The synthetic peptide, this compound, mimics the cleavage site of human angiotensinogen, and its cleavage by renin results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a measurable signal of enzyme activity. The validation of this cleavage is crucial for screening and characterizing renin inhibitors.

Specific Inhibitors for Validating Renin-Mediated Cleavage

The use of specific inhibitors is a cornerstone of enzyme activity validation. By observing a dose-dependent decrease in substrate cleavage in the presence of a known inhibitor, researchers can confirm that the observed activity is indeed due to the target enzyme. Aliskiren and Remikiren are two well-characterized, potent, and specific inhibitors of renin.

InhibitorTypeIC50 (in vitro)Key Characteristics
Aliskiren Non-peptide, direct renin inhibitor~0.6 nMOrally active, high specificity for human renin, long half-life.[1][2]
Remikiren Peptide-like, direct renin inhibitor~0.8 nMHighly potent, used in research to induce conformational changes in prorenin for immunoassay detection.

Table 1: Comparison of Specific Renin Inhibitors. This table summarizes the key features of Aliskiren and Remikiren, two potent inhibitors used to validate renin activity. IC50 values represent the concentration of the inhibitor required to reduce renin activity by 50% in vitro.

Comparative Analysis of Renin Activity Assays

Beyond the use of specific inhibitors with a fluorogenic substrate, several other methods are employed to measure renin activity. The choice of assay depends on the specific research question, required throughput, and available instrumentation.

Assay MethodPrincipleAdvantagesDisadvantages
Fluorogenic Substrate Assay Enzymatic cleavage of a synthetic peptide releases a fluorescent molecule.High throughput, real-time kinetics, high sensitivity.Can be prone to interference from fluorescent compounds in the sample.
Plasma Renin Activity (PRA) Assay Measures the generation of angiotensin I from endogenous angiotensinogen in a plasma sample over time. Angiotensin I is then quantified by immunoassay (ELISA or RIA).Reflects the in vivo physiological activity of renin.Labor-intensive, lower throughput, requires careful sample handling to prevent cryoactivation of prorenin.[1][3][4][5][6]
Direct Renin Concentration (DRC) Immunoassay Uses specific antibodies to directly quantify the concentration of renin protein in a sample (e.g., chemiluminescent immunoassay).[7]High throughput, automated, good reproducibility, less susceptible to substrate concentration variations.[8]Does not measure enzymatic activity directly; may detect both active and inactive forms of renin, potentially overestimating active renin levels.[3]

Table 2: Comparison of Renin Activity Assay Methodologies. This table provides a comparative overview of the most common methods used to assess renin activity, highlighting their respective strengths and weaknesses.

Experimental Protocols

Fluorogenic Renin Activity Assay with Inhibitor Validation

This protocol describes a typical experiment to validate renin-mediated cleavage of this compound using a specific inhibitor.

Materials:

  • Human recombinant renin

  • This compound (Renin Substrate)

  • Renin inhibitor (e.g., Aliskiren)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.1% BSA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~440 nm)

Procedure:

  • Prepare a stock solution of the renin substrate in DMSO. Dilute to the desired final concentration in Assay Buffer.

  • Prepare serial dilutions of the renin inhibitor in Assay Buffer.

  • In a 96-well plate, add 50 µL of the renin inhibitor dilutions (or vehicle control) to triplicate wells.

  • Add 25 µL of the renin enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the renin substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence intensity over time (kinetic read).

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Plasma Renin Activity (PRA) Assay Protocol

This protocol outlines the general steps for a Plasma Renin Activity (PRA) assay using an ELISA for angiotensin I quantification.

Materials:

  • EDTA-anticoagulated plasma samples

  • Protease inhibitor cocktail

  • Generation Buffer (pH 6.0)

  • Angiotensin I ELISA kit

  • Water baths (37°C and 4°C)

Procedure:

  • Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Handle samples at room temperature to avoid cryoactivation of prorenin.[9]

  • Treat the plasma with a protease inhibitor cocktail to prevent angiotensin I degradation.

  • Adjust the pH of the plasma to ~6.0 with Generation Buffer.

  • Divide each plasma sample into two aliquots.

  • Incubate one aliquot at 37°C and the other at 4°C (control for baseline angiotensin I) for a defined period (e.g., 90 minutes).[3][5][6]

  • Stop the enzymatic reaction by placing the 37°C sample on ice.

  • Quantify the amount of angiotensin I in both the 37°C and 4°C samples using an Angiotensin I ELISA kit according to the manufacturer's instructions.

  • Calculate the plasma renin activity as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Visualizing the Renin-Angiotensin-Aldosterone System and Experimental Workflow

To better understand the context of renin activity and the experimental procedures, the following diagrams have been generated.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI

The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental_Workflow cluster_InhibitorScreening Inhibitor-based Validation cluster_PRA Plasma Renin Activity (PRA) Assay cluster_DRC Direct Renin Concentration (DRC) Assay A1 Prepare Reagents (Renin, Substrate, Inhibitor) A2 Incubate Renin with Inhibitor A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 A5 Calculate IC50 A4->A5 B1 Collect and Process Plasma B2 Incubate at 37°C and 4°C B1->B2 B3 Quantify Angiotensin I (ELISA) B2->B3 B4 Calculate PRA B3->B4 C1 Collect and Process Plasma C2 Perform Immunoassay (e.g., Chemiluminescence) C1->C2 C3 Quantify Renin Concentration C2->C3

Experimental workflows for validating and measuring renin activity.

References

Performance of Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the renin-angiotensin system (RAS), the selection of a robust and sensitive substrate for measuring renin activity in complex biological samples is paramount. This guide provides a comparative overview of the fluorogenic substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its alternatives, supported by available experimental data and detailed protocols.

Introduction to Renin Substrates

Renin, an aspartyl protease, plays a critical and rate-limiting role in the RAS pathway by cleaving angiotensinogen to form angiotensin I.[1] The activity of renin is a key biomarker in the diagnosis and management of hypertension and other cardiovascular diseases.[2] Fluorogenic peptide substrates that mimic the cleavage site of angiotensinogen are valuable tools for quantifying renin activity in biological fluids like plasma.

This compound is a synthetic peptide that, upon cleavage by renin, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). While it is commercially available as a substrate for renin and proteinase A, detailed public data on its kinetic performance (Km, kcat) specifically within complex biological matrices such as human plasma is limited.[3] This guide, therefore, focuses on its application alongside a comparison with alternative, well-characterized fluorogenic renin substrates.

Comparative Performance of Fluorogenic Renin Substrates

The performance of a fluorogenic substrate is determined by its kinetic properties and the resulting assay sensitivity. Below is a comparison of this compound with notable alternatives for which experimental data is available.

Substrate NameTypeFluorophore/Quencher PairCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Quenching EfficiencyDetection Limit (in microplate assay)
This compound AMC-basedAMC / (none)Data not readily availableNot applicableData not readily available
DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp Intramolecularly Quenched (IQFS)L-Amp / DNP350,00094%60 pM
Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg FRET-basedEDANS / DABCYL268,000<80%>1 nM

Data for DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp and the EDANS/DABCYL substrate are derived from a comparative study on highly sensitive intramolecularly quenched fluorogenic substrates for renin.[4]

The intramolecularly quenched fluorogenic substrate (IQFS) demonstrates superior catalytic efficiency and a significantly lower detection limit compared to the EDANS/DABCYL-based substrate, making it over 20 times more sensitive in a microplate renin assay.[4]

Signaling Pathway and Experimental Workflow

To provide context for the application of these substrates, the following diagrams illustrate the Renin-Angiotensin System and a general workflow for a fluorometric plasma renin activity assay.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure_Increase Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Collect_Plasma Collect Plasma (EDTA) Thaw_Sample Thaw Frozen Plasma Collect_Plasma->Thaw_Sample Add_Plasma Add Plasma to Microplate Wells Thaw_Sample->Add_Plasma Prepare_Reagents Prepare Assay Buffer and Substrate Stock Add_Substrate Add Fluorogenic Substrate Prepare_Reagents->Add_Substrate Add_Inhibitor Add Renin Inhibitor (Control) Add_Plasma->Add_Inhibitor Add_Plasma->Add_Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure_Fluorescence Calculate_Activity Calculate Renin Activity Measure_Fluorescence->Calculate_Activity

Caption: General workflow for a fluorometric plasma renin activity assay.

Experimental Protocols

Below are detailed methodologies for performing a plasma renin activity assay using fluorogenic substrates.

General Protocol for Fluorometric Renin Activity Assay in Plasma

This protocol can be adapted for use with this compound and other similar fluorogenic substrates.

1. Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader

  • Human plasma (collected in EDTA tubes)

  • Fluorogenic renin substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM EDTA)

  • Specific renin inhibitor (for control wells to measure non-specific fluorescence)

  • DMSO (for dissolving the substrate)

2. Procedure:

  • Sample Preparation: Thaw frozen plasma samples at room temperature.[5] Centrifuge briefly to pellet any debris.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the low micromolar range.

  • Assay Setup:

    • Add 50 µL of plasma to each well of the 96-well plate.

    • For control wells, add a specific renin inhibitor and pre-incubate for 10-15 minutes at 37°C. This will allow for the determination of background fluorescence from other proteases in the plasma.

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes. For AMC-based substrates, typical excitation and emission wavelengths are around 360-380 nm and 440-460 nm, respectively. For FRET-based substrates, the wavelengths will vary depending on the fluorophore-quencher pair (e.g., Ex/Em = 540/590 nm for some proprietary FRET substrates).[6]

  • Data Analysis:

    • Determine the rate of increase in fluorescence (slope of the kinetic curve).

    • Subtract the rate of the inhibitor-containing control wells from the rate of the sample wells to obtain the specific renin activity.

    • The activity is typically expressed as relative fluorescence units per minute (RFU/min) or can be converted to molar units using a standard curve of the free fluorophore.

Considerations for Complex Biological Samples

When working with plasma, it is crucial to account for potential interference from other proteases. The inclusion of a specific renin inhibitor in control wells is essential to ensure that the measured activity is attributable to renin.[6] Additionally, proper sample handling, including rapid freezing of plasma after collection, is critical to prevent artefactual changes in renin activity.[1]

Conclusion

This compound is a viable fluorogenic substrate for the determination of renin activity. However, for researchers requiring high sensitivity and well-characterized kinetic performance in complex biological samples, intramolecularly quenched fluorogenic substrates like DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp may offer a superior alternative. The choice of substrate should be guided by the specific requirements of the assay, including the expected concentration of renin in the sample and the need for high-throughput screening. The provided protocols and diagrams serve as a foundation for developing and executing robust and reliable renin activity assays in a research setting.

References

Benchmarking Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Comparative Guide to Proteasome Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. The fluorogenic peptide substrate, Succinyl-Arginine-Proline-Phenylalanine-Histidine-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC), widely known as Suc-LLVY-AMC, is a cornerstone for assessing the chymotrypsin-like activity of the proteasome. This guide provides an objective comparison of Suc-LLVY-AMC against other established methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.

Overview of Suc-LLVY-AMC

Suc-LLVY-AMC is a synthetic peptide sequence that is selectively cleaved by the chymotrypsin-like (β5) subunit of the 20S and 26S proteasomes.[1][2][3][4] Upon cleavage of the amide bond C-terminal to the tyrosine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1][2][5] The resulting increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 460-480 nm, is directly proportional to the proteolytic activity of the enzyme.[2][6][7] Beyond the proteasome, this substrate has also been reported to be cleaved by other proteases such as renin, proteinase A, and calpains, a factor to consider when interpreting results from complex biological samples.[3][6][7][8][9]

Comparative Analysis of Proteasome Activity Assays

The selection of an appropriate assay for measuring proteasome activity depends on various factors including the biological sample, the specific proteasome activity of interest, desired throughput, and the need for spatial information. Below is a comparison of key methods.

Data Presentation: Quantitative Comparison of Assay Methods

Assay Method Principle Primary Enzyme Activity Measured Typical Substrate/Probe Detection Method Advantages Limitations
Fluorogenic Peptide Substrate Assay Enzymatic cleavage of a peptide releases a fluorescent group.Chymotrypsin-like, Trypsin-like, Caspase-likeSuc-LLVY-AMC (Chymotrypsin-like), Z-ARR-AMC (Trypsin-like), Z-LLE-AMC (Caspase-like)[5]Fluorescence Plate ReaderSimple, rapid, high-throughput, quantitative.[1]Not subunit-specific in complex mixtures, potential for off-target cleavage by other proteases.[10]
Bioluminescent Assay (e.g., Proteasome-Glo™) Enzymatic cleavage of a luminogenic substrate releases a luciferase substrate, generating light.[11][12]Chymotrypsin-like, Trypsin-like, Caspase-likeSuc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferin[11][12]LuminometerHigh sensitivity, "add-mix-measure" format, suitable for cell-based assays.[12]Requires specific reagents and instrumentation, indirect measurement of protease activity.
Activity-Based Probes (ABPs) Covalent and irreversible binding of a fluorescently-labeled probe to the active sites of the proteasome.[13][14]All active proteasome subunitsFluorophore-linked proteasome inhibitors (e.g., MV151)In-gel fluorescence scanning, fluorescence microscopySubunit-specific, allows for in-gel and in-cell visualization of active proteasomes.[13][14]Stoichiometric labeling, may not reflect true kinetic activity, requires probe synthesis.
In-Gel Peptidase Activity Assay Separation of proteasome complexes by native PAGE followed by incubation with a fluorogenic substrate.[1]Chymotrypsin-like, Trypsin-like, Caspase-likeSuc-LLVY-AMC and other fluorogenic substratesUV transilluminatorDistinguishes activity of different proteasome complexes (20S, 26S).[1]Lower throughput, semi-quantitative.[13]
Immunological Methods (e.g., ELISA) Use of antibodies to capture and quantify proteasome subunits.Measures protein levels, not activity.N/AColorimetric, Chemiluminescent, or FluorescentHigh specificity for proteasome subunits.Does not provide information on enzymatic activity.[15]

Experimental Protocols

1. In-Solution Chymotrypsin-Like Activity Assay using Suc-LLVY-AMC

This protocol is adapted from established methods for measuring proteasome activity in cell lysates or with purified proteasomes.[1][2][5]

  • Materials:

    • Cell lysate or purified 20S/26S proteasome.

    • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5.[16]

    • Suc-LLVY-AMC substrate stock solution (10 mM in DMSO).[5]

    • Proteasome inhibitor (e.g., MG132) for control experiments.[2]

    • Black 96-well microplate.[16]

    • Fluorescence plate reader.

  • Procedure:

    • Prepare cell lysates by sonication or other appropriate methods on ice. Centrifuge to pellet cell debris.[5]

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

    • In a black 96-well plate, add 50 µl of cell lysate to each well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 10-15 minutes at 37°C.[2]

    • Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock solution in assay buffer to a final concentration of 100 µM.[5]

    • Initiate the reaction by adding 150 µl of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]

    • Calculate the rate of AMC release (fluorescence units per minute). The proteasome-specific activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.[2]

2. In-Gel Peptidase Activity Assay

This protocol allows for the visualization of the chymotrypsin-like activity of different proteasome complexes.[1]

  • Materials:

    • Protein sample (e.g., cell lysate).

    • Native polyacrylamide gel electrophoresis (PAGE) system.

    • Developing Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.

    • Suc-LLVY-AMC.

    • UV transilluminator.

  • Procedure:

    • Separate the protein sample on a native polyacrylamide gel (e.g., 4% acrylamide) to resolve different proteasome complexes.[1]

    • After electrophoresis, carefully remove the gel from the apparatus.

    • Immerse the gel in the developing buffer containing 100 µM Suc-LLVY-AMC.

    • Incubate the gel at 37°C for 10-30 minutes.

    • Visualize the fluorescent bands under a UV transilluminator. The bands correspond to the proteasome complexes with chymotrypsin-like activity.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification plate_prep Prepare 96-well Plate add_lysate Add Cell Lysate plate_prep->add_lysate add_inhibitor Add Inhibitor (Control) add_lysate->add_inhibitor add_substrate Add Suc-LLVY-AMC add_lysate->add_substrate add_inhibitor->add_substrate kinetic_read Kinetic Fluorescence Reading add_substrate->kinetic_read calculate_rate Calculate Rate of AMC Release kinetic_read->calculate_rate subtract_background Subtract Inhibitor Control calculate_rate->subtract_background final_activity Determine Proteasome Activity subtract_background->final_activity

Caption: Workflow for in-solution proteasome activity assay using Suc-LLVY-AMC.

signaling_pathway Ubiquitin Ubiquitin PolyubiquitinatedProtein Polyubiquitinated Protein Ubiquitin->PolyubiquitinatedProtein TargetProtein Target Protein TargetProtein->PolyubiquitinatedProtein Proteasome26S 26S Proteasome PolyubiquitinatedProtein->Proteasome26S Degradation Peptides Peptides Proteasome26S->Peptides AMC AMC (Fluorescent) Proteasome26S->AMC Cleavage of Substrate SucLLVYAMC Suc-LLVY-AMC (Non-fluorescent) SucLLVYAMC->Proteasome26S

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC, a fluorogenic substrate for renin and other proteinases, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the operational and disposal protocols for this compound.

Hazard Identification and Safety Data

Quantitative Data on Hazardous Component: 7-Amino-4-methylcoumarin (AMC)

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)GHS07WarningH335: May cause respiratory irritation[1]

Experimental Protocols: Proper Disposal Workflow

The proper disposal of this compound follows a structured procedure of characterization, segregation, and appropriate disposal, consistent with guidelines for chemical laboratory waste.

Step-by-Step Disposal Procedure:

  • Waste Characterization : Identify all components in the waste stream, including the peptide-AMC conjugate, any solvents (e.g., DMSO), buffers, and other reagents.

  • Segregation : Do not mix waste containing this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container.

  • Solid Waste : Dispose of contaminated lab ware, such as pipette tips, tubes, and gloves, as solid chemical waste. These items should be collected in a designated hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions containing the peptide-AMC should be collected as hazardous chemical waste.

    • Neutralize acidic or basic solutions to a pH between 6 and 8 before collection, unless this would cause a reaction with other chemicals in the waste.

  • Container Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents.

  • Storage : Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected by institutional environmental health and safety (EHS) personnel or a licensed waste disposal contractor.

  • Consult EHS : Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_start cluster_characterization cluster_segregation cluster_waste_types cluster_treatment cluster_collection cluster_labeling cluster_storage cluster_disposal start Start: Generation of This compound Waste characterize 1. Waste Characterization (Identify all components) start->characterize segregate 2. Segregate Waste (Designated container) characterize->segregate solid_waste 3a. Solid Waste (Contaminated lab ware) segregate->solid_waste liquid_waste 3b. Liquid Waste (Aqueous & solvent solutions) segregate->liquid_waste collect_solid 5a. Collect in Solid Hazardous Waste Container solid_waste->collect_solid neutralize 4. Neutralize Liquid Waste (Adjust pH if necessary) liquid_waste->neutralize collect_liquid 5b. Collect in Liquid Hazardous Waste Container neutralize->collect_liquid label 6. Label Container Clearly (Contents and hazards) collect_solid->label collect_liquid->label store 7. Store Securely for Pickup label->store dispose 8. Final Disposal by EHS or Licensed Contractor store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC. The following procedures are designed to ensure the safe handling, use, and disposal of this peptide substrate.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin and eyes, as well as inhalation.[1] The chemical, physical, and toxicological properties of this product have not been thoroughly investigated, warranting a cautious approach.[1]

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles should be worn to protect against potential splashes.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or heavy rubber gloves, are required to prevent skin contact.[1][2][3]
Body Protection A lab coat or other protective clothing is necessary to protect skin and clothing from contamination.[1][2]
Respiratory An appropriate respirator or self-contained breathing apparatus should be worn, especially when handling the powder form, to avoid inhalation.[1]
Footwear Closed-toe shoes must be worn in the laboratory at all times.[2][4]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

2.1. Handling

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Avoid Inhalation: Avoid inhaling the powder by working in a well-ventilated area or using a fume hood.[1]

  • Preparation: Allow the vial to reach room temperature before opening. When preparing solutions, carefully add the solvent to the vial to avoid generating dust.

2.2. Storage

  • Temperature: Store the compound in a cool, dry place at the recommended temperature of -20°C.[1]

  • Container: Keep the container tightly closed to prevent moisture contamination.[1]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area with plenty of water. If irritation persists, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, adhere to the following procedures to minimize environmental contamination and ensure safety.

4.1. Accidental Release

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear the appropriate PPE as outlined in Table 1.[1]

  • Clean-up: Carefully sweep up the spilled solid material, place it in a sealed bag, and hold for waste disposal.[1] Avoid raising dust.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

4.2. Disposal

  • Chemical Waste: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: Observe all federal, state, and local environmental regulations for chemical waste disposal.[1]

  • Containers: Dispose of empty containers as hazardous waste.

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Retrieve from -20°C Storage A->B C Allow to Reach Room Temp. B->C D Handle in Ventilated Area C->D E Perform Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Dispose of Waste via Chemical Incineration G->H I Remove & Dispose of PPE H->I

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC
Reactant of Route 2
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。